Product packaging for m-PEG24-NHS ester(Cat. No.:)

m-PEG24-NHS ester

Cat. No.: B8006519
M. Wt: 1214.4 g/mol
InChI Key: VACCUKVGLYJBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG24-NHS ester is a useful research compound. Its molecular formula is C54H103NO28 and its molecular weight is 1214.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H103NO28 B8006519 m-PEG24-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H103NO28/c1-59-6-7-61-10-11-63-14-15-65-18-19-67-22-23-69-26-27-71-30-31-73-34-35-75-38-39-77-42-43-79-46-47-81-50-51-82-49-48-80-45-44-78-41-40-76-37-36-74-33-32-72-29-28-70-25-24-68-21-20-66-17-16-64-13-12-62-9-8-60-5-4-54(58)83-55-52(56)2-3-53(55)57/h2-51H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCUKVGLYJBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H103NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of m-PEG24-NHS Ester in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern therapeutic development, the precise modification of biological molecules is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Among the arsenal of tools available to researchers, the methoxy-polyethylene glycol-24-N-hydroxysuccinimidyl ester (m-PEG24-NHS ester) has emerged as a critical component in the construction of sophisticated bioconjugates. This extensive technical guide delves into the multifaceted applications of this compound in research, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functionality: A Bridge to Enhanced Therapeutic Performance

The this compound is a hydrophilic linker molecule characterized by a chain of 24 polyethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester provides a reactive handle for the covalent attachment to primary amines present on proteins, peptides, and other biomolecules, forming a stable amide bond.[1] This process, known as PEGylation, imparts several desirable properties to the conjugated molecule. The hydrophilic nature of the PEG chain increases the aqueous solubility of often hydrophobic drug payloads and can shield the bioconjugate from proteolytic degradation and immune recognition, thereby extending its circulation half-life.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₄H₁₀₃NO₂₈[3][4]
Molecular Weight ~1214.4 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions -20°C, desiccated

Application in Antibody-Drug Conjugates (ADCs): Optimizing Pharmacokinetics and Therapeutic Index

ADCs represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall performance. The inclusion of a PEG spacer, such as in this compound, can significantly enhance the ADC's properties.

A notable example is the development of an anti-Trop-2 ADC, where a methyl-PEG24 moiety was incorporated into the linker design. Trophoblast cell surface antigen 2 (Trop-2) is a transmembrane glycoprotein overexpressed in a variety of solid tumors, making it an attractive target for ADC therapy. In this context, the ADC consists of a humanized anti-Trop-2 antibody (hRS7) conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE).

The incorporation of the mPEG24 side chain into the dipeptide linker of this ADC demonstrated a marked improvement in its therapeutic index and pharmacokinetic profile. The PEGylated ADC exhibited enhanced hydrophilicity and biophysical stability, leading to prolonged half-life and improved tolerability in animal models.

Table 2: Impact of mPEG24 Linker on ADC Properties

ParameterNon-PEGylated ADCmPEG24-ADC (RS7-DL11)
Hydrophilicity LowerHigher
Biophysical Stability Prone to aggregationIncreased stability
In Vivo Tumor Suppression EffectiveEnhanced efficacy
Circulation Half-life ShorterProlonged
Animal Tolerability LowerEnhanced
Experimental Protocol: Synthesis of a Trop-2-Targeted ADC with an mPEG24 Linker

The following is a representative protocol for the synthesis and characterization of an ADC utilizing a PEG24 linker, based on established methodologies.

1. Antibody Preparation:

  • The anti-Trop-2 monoclonal antibody (e.g., hRS7) is prepared in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • If necessary, the antibody is partially reduced to expose free thiol groups for conjugation.

2. Drug-Linker Synthesis:

  • The this compound is reacted with a dipeptide linker (e.g., Valine-Lysine) to introduce the PEG moiety.

  • The cytotoxic payload, such as MMAE, is then coupled to the PEGylated dipeptide linker.

3. Conjugation:

  • The prepared drug-linker is added to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

  • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 4°C) for a defined period.

4. Purification and Characterization:

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and antibody.

  • The purified ADC is characterized to determine its DAR, purity, and biophysical properties.

Signaling Pathway of a Trop-2 Targeted ADC with an MMAE Payload

Trop2_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Trop-2 ADC (mPEG24 linker) Trop2 Trop-2 Receptor ADC->Trop2 1. Binding ADC_Trop2_complex_endo ADC-Trop-2 Complex Trop2->ADC_Trop2_complex_endo 2. Internalization ADC_Trop2_complex_lyso ADC-Trop-2 Complex ADC_Trop2_complex_endo->ADC_Trop2_complex_lyso 3. Trafficking MMAE_released Released MMAE ADC_Trop2_complex_lyso->MMAE_released 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE_released->Tubulin 5. Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest 6. Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Induction

Caption: Mechanism of a Trop-2 targeted ADC with an MMAE payload.

Application in Proteolysis Targeting Chimeras (PROTACs): A Bridge for Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker connecting the target protein-binding ligand and the E3 ligase ligand is a crucial element in PROTAC design, influencing the formation and stability of the ternary complex.

The this compound can be utilized in the synthesis of PROTACs to introduce a flexible and hydrophilic linker. This can improve the solubility of the PROTAC molecule and provide the optimal length and orientation for the efficient formation of the ternary complex between the target protein and the E3 ligase.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Start PROTAC Design Synthesis Synthesis of PROTAC Components Start->Synthesis Linker_Conjugation Conjugation with This compound Synthesis->Linker_Conjugation Purification Purification and Characterization Linker_Conjugation->Purification In_Vitro_Binding In Vitro Binding Assays (Target & E3 Ligase) Purification->In_Vitro_Binding Ternary_Complex Ternary Complex Formation Assay In_Vitro_Binding->Ternary_Complex Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability/ Functional Assays Degradation_Assay->Cell_Viability In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Cell_Viability->In_Vivo_Studies End Optimized PROTAC In_Vivo_Studies->End

Caption: General workflow for PROTAC development.

Conclusion

The this compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its ability to introduce a hydrophilic and flexible linker of a defined length has proven to be highly advantageous in optimizing the properties of complex therapeutic modalities such as ADCs and PROTACs. For researchers, scientists, and drug development professionals, a thorough understanding of the applications and methodologies associated with this compound is essential for the rational design and successful development of next-generation targeted therapies. The continued exploration of its potential in novel bioconjugation strategies promises to further advance the field of precision medicine.

References

An In-depth Technical Guide to m-PEG24-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of methoxy-poly(ethylene glycol)24-N-hydroxysuccinimidyl ester (m-PEG24-NHS ester). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent attachment of a long-chain polyethylene glycol (PEG) moiety to various biomolecules. This process, known as PEGylation, is widely employed to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecule drugs by improving their solubility, stability, and pharmacokinetic profiles.

Structure and Chemical Identity

This compound consists of a monomethyl ether-terminated polyethylene glycol chain with 24 ethylene glycol units, which is connected via an ether linkage to a propanoic acid that has been activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive functional group that specifically targets primary amines on biomolecules to form stable amide bonds.

It is important to note that there can be variations in the precise molecular weight and formula of commercially available m-PEG24-NHS esters, depending on the manufacturer and the purity of the PEG starting material. Researchers should always refer to the certificate of analysis provided by their supplier for the most accurate information. The two most commonly cited structures are detailed below.

Structure A:

  • Molecular Formula: C₅₄H₁₀₃NO₂₈[1][2][3][4]

  • Molecular Weight: Approximately 1214.39 g/mol [1]

  • Chemical Name: (2,5-dioxopyrrolidin-1-yl) 3-(2-(2-(...-(2-methoxyethoxy)...)ethoxy)propanoate (with 24 ethylene glycol units)

Structure B:

  • Molecular Formula: C₅₆H₁₀₇NO₂₉

  • Molecular Weight: Approximately 1258.45 g/mol

  • Chemical Name: (2,5-dioxopyrrolidin-1-yl) 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatetracontan-74-oate

The hydrophilic PEG chain imparts increased water solubility to the molecule and its conjugates, while the terminal methoxy group prevents crosslinking and reduces immunogenicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for designing and executing successful bioconjugation experiments.

PropertyValueCitations
Appearance White solid
Purity Typically >95% (can degrade over time)
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers; typically dissolved in an organic solvent first and then added to the aqueous reaction mixture.
Reactivity The NHS ester group reacts with primary amines (-NH₂) to form stable amide bonds.
Optimal Reaction pH 7.2 - 8.5 for amine coupling. The reaction rate increases with pH, but the rate of hydrolysis also increases.
Hydrolysis Half-life 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C).
Storage Conditions Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation.

Reaction Mechanism and Kinetics

The primary application of this compound is the modification of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Two competing reactions are critical to consider when working with NHS esters: the desired reaction with the primary amine and the undesirable hydrolysis of the NHS ester by water. The rates of both reactions are highly pH-dependent.

competing_reactions cluster_amine Amine Reaction (Desired) cluster_hydrolysis Hydrolysis (Competing) reagent reagent amine_path amine_path hydrolysis_path hydrolysis_path product product byproduct byproduct mPEG_NHS This compound Protein_NH2 Protein-NH₂ mPEG_NHS->Protein_NH2 pH 7.2-8.5 H2O H₂O mPEG_NHS->H2O Increases with pH PEG_Protein PEGylated Protein (Stable Amide Bond) Protein_NH2->PEG_Protein NHS_byproduct N-Hydroxysuccinimide Protein_NH2->NHS_byproduct Hydrolyzed_PEG Hydrolyzed m-PEG24 (Inactive) H2O->Hydrolyzed_PEG H2O->NHS_byproduct

Figure 1: Competing reactions of this compound with a primary amine and water.

As illustrated in Figure 1, an optimal pH range of 7.2-8.5 is recommended for the conjugation reaction. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the desired reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the PEGylated product.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

General Protocol for Protein PEGylation

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Characterization of PEGylated Proteins

The characterization of the PEGylated product is a critical step to ensure the quality and consistency of the conjugation.

Common Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): To separate the PEGylated protein from the unreacted protein and aggregates, and to assess the purity of the conjugate.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to determine the exact mass of the PEGylated protein and the degree of PEGylation.

  • UV-Vis Spectroscopy: To determine the protein concentration.

  • Functional Assays: To confirm that the biological activity of the protein is retained after PEGylation.

Applications in Drug Development

This compound and similar PEGylation reagents are integral to modern drug development, particularly in the fields of protein-drug conjugates, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Workflow for ADC and PROTAC Development

The hydrophilic PEG spacer in this compound can be used to link antibodies to cytotoxic drugs in ADCs or to connect a target-binding ligand to an E3 ligase ligand in PROTACs. The PEG linker can improve the solubility of hydrophobic payloads and modulate the overall pharmacokinetic properties of the conjugate.

drug_development_workflow start_end start_end process process decision decision output output start Start: Design of Conjugate linker_synthesis Synthesis of Linker-Payload/ E3 Ligase Ligand start->linker_synthesis conjugation Conjugation to Antibody/Targeting Ligand (using m-PEG-NHS ester chemistry) linker_synthesis->conjugation purification Purification of the Conjugate (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization in_vitro_testing In Vitro Efficacy and Safety Assessment characterization->in_vitro_testing optimization Optimization Needed? in_vitro_testing->optimization optimization->conjugation Yes in_vivo_testing In Vivo Pharmacokinetics and Efficacy Studies optimization->in_vivo_testing No end Lead Candidate in_vivo_testing->end

Figure 2: Generalized workflow for the development of ADCs or PROTACs using a PEG linker.

This workflow highlights the key stages where this compound chemistry plays a role, from the initial conjugation to the characterization and optimization of the final therapeutic candidate.

Conclusion

This compound is a versatile and powerful reagent for the PEGylation of biomolecules. Its well-defined structure and predictable reactivity with primary amines make it an invaluable tool for researchers and drug developers seeking to improve the physicochemical and pharmacokinetic properties of therapeutic agents. A thorough understanding of its chemical properties, reaction kinetics, and appropriate experimental protocols is essential for the successful design and synthesis of novel bioconjugates.

References

An In-depth Technical Guide to the Reaction of m-PEG24-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction mechanism, and practical considerations for the conjugation of methoxy polyethylene glycol (m-PEG) with a discrete chain length of 24 ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines. This process, known as PEGylation, is a critical bioconjugation technique for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.[1][2]

Core Principles of m-PEG24-NHS Ester Reactivity

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution.[3] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable and irreversible amide bond.[3][4]

The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine residues and the N-terminal α-amino group. The efficiency of this conjugation is largely dependent on the reaction conditions, most notably pH, as the primary amine must be in its unprotonated state to be nucleophilic.

A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, leading to the formation of an inactive carboxylic acid and the release of free NHS. This hydrolysis is also pH-dependent and becomes more significant at higher pH values. Therefore, optimizing the reaction conditions is paramount to maximize the yield of the desired PEGylated product while minimizing hydrolysis of the PEG reagent.

Reaction Mechanism and Influencing Factors

The reaction proceeds efficiently in aqueous buffers at a neutral to slightly basic pH, typically ranging from 7.2 to 8.5. Below pH 7.2, the majority of primary amines are protonated (-NH3+), rendering them poor nucleophiles and significantly slowing down the conjugation reaction. Conversely, above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to a rapid loss of the reactive PEG reagent.

The stability of the NHS ester is a key factor, with its half-life decreasing significantly as the pH increases. Temperature also plays a role, with higher temperatures accelerating both the desired aminolysis and the undesired hydrolysis. Reactions are often performed at room temperature for shorter durations or at 4°C for longer incubation periods to better control the reaction and maintain the stability of the biomolecule.

The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are commonly used for this conjugation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound reaction with primary amines.

ParameterRecommended Value/RangeReference(s)
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)
Molar Excess of this compound 5- to 20-fold over the protein
Reaction Temperature 4°C to Room Temperature
Reaction Time 30 minutes to overnight
Organic Solvent Concentration < 10% (v/v) (e.g., DMSO, DMF)
pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours
8.6410 minutes

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein with this compound. Optimization may be required for specific proteins and desired degrees of PEGylation.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or desalting column.

  • This compound Stock Solution Preparation: Immediately before use, warm the vial of this compound to room temperature. Prepare a stock solution (e.g., 10 mg/mL) by dissolving the required amount of the ester in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Analysis and Storage: Characterize the extent of PEGylation using techniques such as SDS-PAGE, SEC, or mass spectrometry. Store the PEGylated protein under conditions optimal for the unmodified protein.

Protocol for Modifying Amine-Bearing Small Molecules

Materials:

  • Amine-bearing small molecule

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

  • This compound

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Analytical tools for monitoring (e.g., LC-MS, TLC)

Procedure:

  • Dissolution: Dissolve the amine-bearing small molecule in a suitable anhydrous organic solvent.

  • Reaction Setup: While stirring, add a base and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG reagent to the small molecule can be used as a starting point.

  • Reaction and Monitoring: Stir the reaction mixture continuously for 3-24 hours. Monitor the progress of the reaction using LC-MS or TLC.

  • Workup and Purification: Upon completion, isolate the product using standard organic synthesis workup procedures, which may include aqueous washes and extraction. Purify the final product using column chromatography.

Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow A 1. Protein Preparation (Amine-free buffer, pH 7.2-8.5) C 3. PEGylation Reaction (Add PEG-NHS to protein, incubate) A->C B 2. Prepare this compound Stock (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purification (Dialysis or SEC) D->E F 6. Analysis & Storage (SDS-PAGE, MS) E->F

Caption: General experimental workflow for protein PEGylation.

References

The Dual Role of the Methoxy Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conjugation of therapeutic molecules with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy for improving drug pharmacokinetics and stability. The most prevalent form utilizes methoxy PEG (mPEG), where a terminal methoxy group acts as an inert cap. This guide provides an in-depth technical examination of the function of this methoxy group. While essential for ensuring monofunctional reactivity and preventing cross-linking, the methoxy group also plays a significant and complex role in the immunogenicity of PEGylated therapeutics. We will explore its contribution to steric shielding, solubility, and its paradoxical function as a potential antigenic determinant that can lead to accelerated blood clearance. This document summarizes key quantitative data, provides detailed experimental protocols for analysis, and visualizes the underlying mechanisms and workflows.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to therapeutic molecules, such as proteins, peptides, and nanoparticles.[1][2] This modification is designed to enhance the therapeutic potential of a drug by masking it from the host's immune system and reducing renal clearance.[2][3] The hydrophilic and flexible nature of the PEG polymer creates a hydration shell around the drug, which increases its hydrodynamic size, prolongs its circulation half-life, improves stability, and enhances solubility.[1]

The Monofunctional mPEG Linker

For most therapeutic applications, it is critical that the PEG linker reacts with the target molecule at only one end. This prevents unwanted cross-linking between drug molecules, which can lead to aggregation and loss of function. To achieve this, a monofunctional PEG is required. This is typically accomplished by "capping" one end of the PEG chain with a chemically inert group. The most common choice for this purpose is the methoxy group (-OCH₃), creating methoxy polyethylene glycol (mPEG). The other end of the mPEG chain is then activated with a reactive functional group (e.g., NHS ester, maleimide, aldehyde) to enable covalent attachment to the drug molecule.

Core Functions of the Methoxy Group in PEG Linkers

Ensuring Monofunctionality and Preventing Cross-Linking

The primary and most fundamental role of the methoxy group is to render one terminus of the PEG chain non-reactive. The C-O bond in the methoxy ether is stable and does not participate in the common bioconjugation reactions used to attach PEG to proteins or other molecules. This ensures a 1:1 conjugation stoichiometry (in the case of a single attachment site) and prevents the formation of large, undefined, and potentially immunogenic drug-PEG aggregates.

G cluster_0 Bifunctional PEG (HO-PEG-OH) cluster_1 Monofunctional PEG (mPEG-X) Drug1 Drug A PEG_bi HO-PEG-OH Drug1->PEG_bi Drug2 Drug B Drug2->PEG_bi Crosslink Cross-linked Aggregate PEG_bi->Crosslink Undesired Reaction Drug3 Drug C Conjugate Defined Conjugate Drug3->Conjugate mPEG CH₃O-PEG-X mPEG->Drug3 Specific Conjugation

Figure 1: Role of mPEG in preventing cross-linking.
Steric Hindrance and Shielding Effects

Once conjugated to a therapeutic molecule, the entire mPEG chain, including the terminal methoxy group, provides a physical barrier or "steric shield." This shield sterically hinders the approach of larger molecules, which has several important consequences:

  • Reduced Immunogenicity: It can mask epitopes on the drug's surface, preventing recognition by antibodies and immune cells.

  • Protection from Proteolysis: It blocks access for proteolytic enzymes, increasing the in-vivo stability of protein-based drugs.

  • Altered Binding Affinity: While generally beneficial, the steric shield can sometimes hinder the drug's interaction with its intended target receptor or substrate, potentially reducing its potency. This trade-off between extended half-life and reduced activity is a critical consideration in drug design.

Impact on Solubility and Stability

The methoxy group contributes to the overall physicochemical properties of the PEG chain. It enhances water solubility and biocompatibility. By capping the terminal hydroxyl group, which could otherwise engage in hydrogen bonding, the methoxy group can help reduce non-specific interactions between PEG chains or with other molecules, further contributing to the stability of the conjugate in biological fluids.

The Methoxy Group and Immunogenicity

While PEG was once considered immunologically inert, it is now understood that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. This immune response can significantly impact the safety and efficacy of PEGylated drugs.

The "PEG Dilemma": From Inert Polymer to Immunogen

Repeated administration of PEGylated therapeutics can induce the production of anti-PEG antibodies, primarily IgM and IgG. The presence of pre-existing anti-PEG antibodies has also been reported in a significant portion of the healthy population, likely due to exposure to PEG in cosmetics and processed foods. These antibodies can bind to the PEG portion of subsequent doses of a PEGylated drug, triggering a variety of adverse outcomes.

The Methoxy Group as a Hapten and Epitope

Anti-PEG antibodies can be broadly classified into two groups: those that bind to the repeating ethylene oxide backbone and those that specifically recognize the terminal methoxy group. In the latter case, the methoxy group acts as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein. Structural studies have revealed that the antigen-binding sites of some anti-PEG antibodies form a specific hydrophobic pocket that accommodates and stabilizes the terminal methoxy group.

G cluster_0 Antibody Specificity Ab_backbone Anti-PEG Ab (Backbone Specific) mPEG CH₃O-(CH₂CH₂O)n-Drug Ab_backbone->mPEG Binds Backbone HO_PEG HO-(CH₂CH₂O)n-Drug Ab_backbone->HO_PEG Binds Backbone Ab_methoxy Anti-mPEG Ab (Methoxy Specific) Ab_methoxy->mPEG Binds Terminus Ab_methoxy->HO_PEG Weak/No Binding

Figure 2: Specificity of Anti-PEG antibodies.
Comparative Immunogenicity: mPEG vs. HO-PEG

Research has shown that the chemical nature of the PEG terminus significantly influences its immunogenicity. Studies directly comparing mPEG with hydroxy-PEG (HO-PEG) have found that mPEG conjugates can be more immunogenic. The hydrophobicity of the terminal group appears to play a role, with more hydrophobic caps (like t-butoxy) being more immunogenic than the methoxy group, which in turn is more immunogenic than the more hydrophilic hydroxyl group. Antibodies raised against mPEG-protein conjugates can show substantially higher binding affinities for mPEG than for HO-PEG, suggesting that the methoxy group is a key part of the epitope for these high-affinity antibodies.

Impact on Pharmacokinetics (PK) and Pharmacodynamics (PD)

Enhancement of Circulation Half-Life

The primary goal of mPEGylation is to improve a drug's pharmacokinetic profile. By increasing the hydrodynamic volume of the drug, mPEGylation drastically reduces its renal filtration rate, leading to a significantly longer circulation half-life. This allows for less frequent dosing and more sustained drug exposure.

Accelerated Blood Clearance (ABC) Phenomenon

Paradoxically, the immune response against PEG can lead to the opposite of the intended effect. When anti-PEG antibodies are present (either pre-existing or induced by prior doses), they can bind to the mPEGylated drug, forming immune complexes. These complexes are rapidly recognized and cleared from circulation by the mononuclear phagocyte system, primarily in the liver and spleen. This phenomenon, known as Accelerated Blood Clearance (ABC), can drastically reduce the drug's half-life and efficacy upon subsequent administrations. The impact of anti-mPEG antibodies on clearance is dependent on the architecture of the PEGylated molecule; drugs with multiple mPEG chains (like liposomes) are more susceptible to ABC mediated by anti-mPEG antibodies than drugs with a single PEG chain.

G cluster_0 Intended Pathway cluster_1 Unintended Pathway (ABC Phenomenon) Start mPEG-Drug Administered Shield Steric Shielding Start->Shield Antibody Anti-PEG / Anti-mPEG Antibodies Present Start->Antibody Evade Immune Evasion Shield->Evade Kidney Reduced Renal Clearance Shield->Kidney Result_Good Prolonged Circulation Half-Life Evade->Result_Good Kidney->Result_Good Complex Immune Complex Formation Antibody->Complex MPS Uptake by Mononuclear Phagocyte System Complex->MPS Result_Bad Accelerated Blood Clearance (ABC) MPS->Result_Bad

Figure 3: Functional consequences of mPEGylation.

Quantitative Data Summary

The following tables summarize quantitative findings from studies comparing the immunogenicity and pharmacokinetics of mPEGylated molecules.

Table 1: Comparative Antibody Affinity for mPEG vs. HO-PEG Conjugates

Parameter Comparison Fold Difference Reference
Antibody Affinity Anti-mPEG Ab affinity for 10 kDa mPEG vs. 10 kDa PEG diol ~70x Higher for mPEG
Antibody Affinity Anti-mPEG Ab affinity for mPEG-albumin vs. HO-PEG-albumin >1000x Higher for mPEG
Antibody Titer Median relative titer of anti-PEG Abs in rabbits immunized with mPEG-conjugates (mPEG-SOD vs HO-PEG-SOD detection) 3.0

| Antibody Titer | Median relative titer of anti-PEG Abs in rabbits immunized with HO-PEG-conjugates (mPEG-SOD vs HO-PEG-SOD detection) | 1.1 | |

Table 2: Pharmacokinetic Parameters of mPEGylated vs. Non-PEGylated Therapeutics

Therapeutic Parameter Non-PEGylated Value mPEGylated Value Fold Change Reference
Methotrexate (MTX) Elimination Half-Life (T½β) 24.33 min 88.44 min 3.6x Increase
Methotrexate (MTX) Area Under Curve (AUC) 2.64 mg·mL⁻¹·min 12.33 mg·mL⁻¹·min 4.7x Increase
Methotrexate (MTX) Mean Residence Time (MRT) Not specified Not specified 10x Increase

| HM-3 Polypeptide | Half-Life | Not specified | Not specified | 43.76x Increase | |

Key Experimental Protocols

Protocol for Site-Specific N-Terminal PEGylation of a Protein
  • Objective: To covalently attach an aldehyde-activated mPEG to the N-terminal α-amine group of a therapeutic protein. This method relies on the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine residues, allowing for reaction at a controlled pH.

  • Materials:

    • Therapeutic protein with an accessible N-terminus.

    • mPEG-Aldehyde (e.g., mPEG-propionaldehyde, 20 kDa).

    • Sodium cyanoborohydride (NaCNBH₃).

    • Reaction Buffer: 100 mM HEPES, pH 7.0.

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

    • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography).

  • Procedure:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

    • Add mPEG-Aldehyde to the protein solution at a 5-fold molar excess.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM. This acts as a reducing agent to form a stable secondary amine bond from the initial Schiff base.

    • Incubate the reaction at 4°C with gentle stirring for 18-24 hours.

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

    • Analyze the final product using SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to confirm the identity of the conjugate.

  • Expected Results: A purified protein-mPEG conjugate with a single mPEG chain attached predominantly at the N-terminus.

Protocol for Detection of Anti-PEG/Anti-mPEG Antibodies via ELISA
  • Objective: To detect and quantify the presence of antibodies specific to PEG in serum samples, distinguishing between mPEG and HO-PEG binding.

  • Materials:

    • High-binding 96-well ELISA plates.

    • Antigens: mPEG-protein conjugate (e.g., mPEG-SOD) and HO-PEG-protein conjugate (e.g., HO-PEG-SOD). The protein should be non-cross-reactive with the immunized host.

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.5.

    • Serum samples (from immunized animals or patients).

    • Blocking Buffer: 1% BSA in PBS.

    • Wash Buffer: PBS with 0.05% Tween-20 (Note: Tween can interfere with some anti-PEG antibody detection; a detergent-free buffer may be necessary).

    • Secondary Antibody: HRP-conjugated anti-IgG or anti-IgM antibody.

    • Substrate: TMB or ABTS.

    • Stop Solution: 2 M H₂SO₄.

  • Procedure:

    • Coat separate wells of the ELISA plate with mPEG-protein and HO-PEG-protein (1 µg/mL in Coating Buffer) overnight at 4°C.

    • Wash the plates three times with Wash Buffer.

    • Block non-specific binding sites by incubating with Blocking Buffer for 2 hours at room temperature.

    • Wash the plates three times.

    • Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plates five times.

    • Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

    • Wash the plates five times.

    • Add the substrate and allow color to develop.

    • Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Expected Results: Higher absorbance values in wells coated with mPEG-protein compared to HO-PEG-protein would indicate the presence of antibodies with specificity for the methoxy group.

Conclusion

The methoxy group is a small but critical component of the most widely used PEG linkers in pharmaceutical development. Its primary function as an inert cap is essential for creating well-defined, monofunctional bioconjugates. However, the seemingly simple methoxy terminus has a profound and complex impact on the biological performance of the drug. It contributes to the steric shield that prolongs circulation but also acts as a potential antigenic determinant, making mPEG conjugates susceptible to recognition by the immune system. This duality—enabling conjugation while potentially triggering an adverse immune response—highlights a central challenge in the field. Understanding the precise role of the methoxy group is paramount for designing next-generation PEGylated therapeutics and developing alternative polymers that can retain the benefits of PEGylation while minimizing its immunogenic drawbacks.

References

m-PEG24-NHS Ester: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of m-PEG24-NHS Ester.

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) reagent that plays a crucial role in modern drug development and bioconjugation. This heterobifunctional linker consists of a methoxy-terminated PEG chain with 24 ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The other end of the linker is an N-hydroxysuccinimide (NHS) ester, a reactive group that specifically targets primary amines on proteins, peptides, and other molecules to form stable amide bonds.

This technical guide provides a detailed overview of the molecular properties, applications, and experimental protocols for this compound, with a particular focus on its use in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

The precise molecular characteristics of this compound are fundamental to its application in bioconjugation. While some variability exists in the literature, the most commonly cited properties are summarized below.

PropertyValueReferences
Molecular Formula C₅₄H₁₀₃NO₂₈[1][2][3][4]
Molecular Weight ~1214.4 g/mol [1]
CAS Number 2395839-96-8
Appearance White solid
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, desiccated

Note: Some suppliers may list a molecular formula of C₅₆H₁₀₇NO₂₉ and a molecular weight of approximately 1258.45 g/mol .

Key Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of novel therapeutics. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the amine-reactive NHS ester allows for precise covalent attachment.

Proteolysis Targeting Chimeras (PROTACs)

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC plays a critical role in optimizing the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. The hydrophilicity of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The NHS ester reacts with lysine residues on the antibody surface, while the other end of the PEG linker can be modified to carry a drug molecule. The PEG spacer helps to improve the solubility of the ADC and can reduce the potential for aggregation.

PEGylation of Proteins and Peptides

PEGylation is a widely used technique to improve the therapeutic properties of protein and peptide drugs. The attachment of PEG chains can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life. PEGylation can also shield the protein from proteolytic degradation and reduce its immunogenicity. This compound provides a straightforward method for the PEGylation of proteins and peptides through their primary amine groups.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation reactions. Optimization of these protocols may be necessary for specific applications.

General Considerations for Handling this compound
  • Moisture Sensitivity: this compound is highly sensitive to moisture, which can hydrolyze the NHS ester and render it inactive. Always allow the reagent to warm to room temperature before opening the container to prevent condensation.

  • Fresh Solutions: Prepare solutions of this compound immediately before use. Do not prepare stock solutions for long-term storage.

  • Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer.

Protocol for Protein PEGylation

This protocol describes a general procedure for labeling a protein with this compound.

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • PEGylation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Protocol for PROTAC Synthesis (Amide Bond Formation)

This protocol outlines a common strategy for synthesizing a PROTAC using this compound to link a warhead (target protein ligand) and an E3 ligase ligand. This example assumes one component has a primary amine and the other has been functionalized with a carboxylic acid.

  • Component Preparation:

    • Dissolve the component with the primary amine in an anhydrous organic solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the component with the carboxylic acid in anhydrous DMF.

  • Activation of Carboxylic Acid: To the carboxylic acid solution, add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir for 15 minutes at room temperature.

  • First Coupling Reaction: Add the solution of the amine-containing component to the activated carboxylic acid mixture. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by flash column chromatography.

  • Introduction of the PEG Linker: The purified product from the previous step, which now has either a free amine or a carboxylic acid, will be reacted with the appropriate end of the this compound linker. In this example, we will assume the product has a free amine and will react with the NHS ester of the PEG linker.

  • PEGylation Step: Dissolve the amine-containing intermediate in anhydrous DMF. Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents). Stir at room temperature overnight.

  • Final Coupling: The resulting PEGylated intermediate is then coupled to the final component (either the warhead or the E3 ligase ligand) using appropriate conjugation chemistry.

Visualizing the PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound can be visualized as a multi-step workflow. The following diagram, generated using Graphviz, illustrates the logical flow of this process.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product warhead Warhead-NH2 coupling1 Couple Warhead and Activated E3 Ligand warhead->coupling1 e3_ligand E3 Ligase Ligand-COOH activation Activate E3 Ligand (HATU, DIPEA) e3_ligand->activation peg_linker This compound pegylation React with This compound peg_linker->pegylation activation->coupling1 intermediate1 Warhead-Linker-E3 Ligand (Initial Conjugate) coupling1->intermediate1 intermediate1->pegylation protac Final PROTAC Molecule pegylation->protac

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile reagent for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and specific reactivity with primary amines make it an ideal choice for a wide range of bioconjugation applications, from the PEGylation of therapeutic proteins to the construction of complex molecules like PROTACs and ADCs. By understanding its core properties and following established protocols, scientists can effectively leverage this compound to advance the development of next-generation therapeutics.

References

Navigating the Challenges of m-PEG24-NHS Ester Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the solubility and stability of methoxy-poly(ethylene glycol)24-N-hydroxysuccinimidyl ester in dimethyl sulfoxide (DMSO) and common aqueous buffers is critical for its effective use in bioconjugation, drug delivery, and the development of protein-based therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations, quantitative data, and experimental protocols necessary for the successful application of this versatile PEGylation reagent.

The modification of proteins and peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. Benefits include increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability. The m-PEG24-NHS ester is a popular reagent for this purpose, featuring a chain of 24 ethylene glycol units and an N-hydroxysuccinimidyl (NHS) ester reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.

A fundamental yet often overlooked aspect of working with this compound is its solubility and stability in the solvents used for storage and reaction. While highly soluble in organic solvents like DMSO, its behavior in aqueous buffers is more complex, primarily due to the hydrolytic instability of the NHS ester group. This guide will delve into these critical parameters to ensure reproducible and efficient conjugation outcomes.

Solubility Profile: DMSO vs. Aqueous Buffers

The solubility of this compound is significantly different in organic solvents compared to aqueous solutions. Proper solvent selection is paramount for preparing stock solutions and performing conjugation reactions.

High Solubility in DMSO

Dimethyl sulfoxide is the recommended solvent for preparing concentrated stock solutions of this compound. Its aprotic and highly polar nature allows for the effective dissolution of the PEGylated reagent, minimizing the risk of aggregation and ensuring accurate concentration determination. It is crucial to use anhydrous DMSO to prevent premature hydrolysis of the moisture-sensitive NHS ester.

Limited and Transient Solubility in Aqueous Buffers

While the PEG chain enhances the overall water solubility of the molecule it is attached to, the this compound itself has limited solubility in aqueous buffers. More importantly, its presence in aqueous solutions is transient due to the rapid hydrolysis of the NHS ester, particularly at neutral to alkaline pH. This hydrolysis is a competing reaction to the desired amidation with the target protein or peptide. Therefore, it is standard practice to prepare a concentrated stock solution in anhydrous DMSO and add it to the aqueous reaction buffer containing the biomolecule immediately before initiating the conjugation reaction. The final concentration of DMSO in the reaction mixture should be kept to a minimum (typically below 10%) to avoid potential denaturation of the protein.

The following table summarizes the solubility of this compound in DMSO and provides an estimate for its practical working concentrations in common aqueous buffers, keeping in mind the stability constraints.

Solvent/BufferpHTemperature (°C)Solubility/Working ConcentrationNotes
Anhydrous DMSON/A25≥ 40 mg/mLRecommended for preparing concentrated stock solutions. Store desiccated at -20°C.
Phosphate-Buffered Saline (PBS)7.425< 10 mg/mL (Estimated)Prone to rapid hydrolysis. Prepare fresh and use immediately.
Borate Buffer8.0-8.525< 10 mg/mL (Estimated)Higher pH increases the rate of both amidation and hydrolysis.
MES Buffer6.025< 10 mg/mL (Estimated)Slower hydrolysis, but also slower amidation reaction with amines.

Table 1: Solubility and Recommended Working Concentrations of this compound.

The Critical Role of pH in Aqueous Buffers: Stability and Reactivity

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. Hydrolysis of the ester to an inactive carboxylic acid is the primary degradation pathway and is significantly accelerated at higher pH values. However, the desired reaction with primary amines also requires a deprotonated amine group, which is favored at alkaline pH. Therefore, the choice of pH for the conjugation reaction is a critical compromise between maximizing the reaction rate with the target amine and minimizing the rate of hydrolysis.

The optimal pH range for NHS ester conjugation reactions is generally between 7.2 and 8.5.

pHTemperature (°C)Half-life of NHS EsterImplication for Conjugation
7.025~1-2 hoursSlower reaction with amines, but greater stability of the reagent.
7.425~30-60 minutesA good starting point for many protein conjugations, balancing reactivity and stability.
8.025~15-30 minutesFaster reaction with amines, but also significantly faster hydrolysis. Requires shorter reaction times.
8.525~10 minutesVery rapid reaction and hydrolysis. May be suitable for highly reactive amines and short incubation periods.

Table 2: pH-Dependent Stability of the NHS Ester in Aqueous Buffers.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 40 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (Molecular Weight: ~1200 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound in a microcentrifuge tube. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of the reagent.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Use the stock solution immediately for the conjugation reaction. For short-term storage, aliquot and store at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the increase in absorbance at 260 nm due to the release of N-hydroxysuccinimide.

Materials:

  • This compound stock solution in anhydrous DMSO

  • Aqueous buffer of desired pH (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Thermostatted cuvette holder

Procedure:

  • Set the spectrophotometer to measure absorbance at 260 nm.

  • Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in the thermostatted cuvette holder.

  • Add a small volume of the this compound DMSO stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). The final DMSO concentration should be kept low (<5%).

  • Immediately start recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change in absorbance.

  • The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the linear portion of the curve. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant (k) using the equation: t₁/₂ = ln(2)/k.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing solubility and stability, as well as the chemical pathways involved.

experimental_workflow Experimental Workflow for this compound Analysis cluster_solubility Solubility Assessment cluster_stability Stability (Hydrolysis) Assessment prep_stock Prepare Stock Solution in Anhydrous DMSO add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer prep_reaction Prepare Reaction Mix in Aqueous Buffer prep_stock->prep_reaction observe Visual Observation for Precipitation/Turbidity add_to_buffer->observe quantify Quantify Soluble PEG (e.g., HPLC-CAD) observe->quantify monitor_uv Monitor Absorbance at 260 nm over Time prep_reaction->monitor_uv calculate_rate Calculate Hydrolysis Rate and Half-life monitor_uv->calculate_rate

Workflow for solubility and stability assessment.

reaction_pathways Reaction Pathways of this compound in Aqueous Buffer cluster_amidation Desired Reaction (Amidation) cluster_hydrolysis Competing Reaction (Hydrolysis) reagent This compound protein Protein-NH2 water H2O product PEGylated Protein (Stable Amide Bond) protein->product + this compound (pH 7.2-8.5) hydrolyzed_product m-PEG24-COOH (Inactive) water->hydrolyzed_product + this compound (pH dependent)

The Strategic Application of m-PEG24-NHS Ester in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component in the design of an effective PROTAC is the linker, a chemical bridge connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains have emerged as a popular choice due to their favorable physicochemical properties.[3] This technical guide provides a comprehensive overview of the key features of m-PEG24-NHS ester, a long-chain PEG linker, and its strategic application in the development of potent and effective PROTACs.

Physicochemical Properties of this compound

The this compound is a monodisperse polyethylene glycol linker characterized by a chain of 24 ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This specific architecture imparts a unique set of properties that are highly advantageous for PROTAC design. The NHS ester provides a reactive handle for covalent conjugation to primary or secondary amines present on either the warhead or the E3 ligase ligand, forming a stable amide bond.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C54H103NO28
Molecular Weight 1214.39 g/mol
CAS Number 2395839-96-8
Appearance White to off-white solid
Purity Typically >95%
Extended Length (calculated) ~89 Å
Solubility Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers
Reactivity Reacts with primary and secondary amines
Storage Recommended at -20°C in a desiccated environment

Note: The extended length is an estimation based on the conformation of a single PEG unit.

Key Features of this compound as a PROTAC Linker

The selection of a linker is a critical determinant of a PROTAC's biological activity, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The this compound offers several distinct advantages in this context.

Enhanced Solubility and Physicochemical Properties

A significant challenge in PROTAC development is the often poor solubility of these large, complex molecules. The hydrophilic nature of the 24-unit PEG chain in this compound can significantly improve the aqueous solubility of the resulting PROTAC, which is crucial for its biological activity and formulation. However, it's important to note that while enhancing hydrophilicity, an excessively long PEG chain might negatively impact cell permeability.

Optimal Length for Ternary Complex Formation

The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex. An optimal linker length allows the warhead and the E3 ligase ligand to bind to their respective proteins without steric hindrance, facilitating productive ubiquitination of the target protein. The extended and flexible nature of the this compound linker provides the necessary reach and conformational freedom to span the distance between the target protein and the E3 ligase, increasing the probability of forming a stable and functional ternary complex.

Impact on Degradation Efficacy (DC50 and Dmax)

Systematic studies have demonstrated a strong correlation between PEG linker length and PROTAC potency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While the optimal linker length is target-dependent, longer PEG chains have often been associated with improved degradation efficacy for certain targets. However, it is crucial to empirically determine the optimal linker length for each specific PROTAC system, as excessively long linkers can sometimes lead to a decrease in potency due to entropic penalties.

Table 2: Impact of PEG Linker Length on PROTAC Performance (Hypothetical Examples)

PROTACTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
PROTAC-A Protein XVHLPEG410080
PROTAC-B Protein XVHLPEG122595
PROTAC-C Protein XVHLm-PEG24 10 >98
PROTAC-D Protein YCRBNPEG85090
PROTAC-E Protein YCRBNm-PEG24 75 85

This table presents hypothetical data to illustrate the potential impact of linker length. Actual results will vary depending on the specific target and ligands.

Influence on Pharmacokinetics

The pharmacokinetic profile of a PROTAC is significantly influenced by its linker. The hydrophilic PEG chain of this compound can potentially improve the metabolic stability of the PROTAC by shielding it from metabolic enzymes. However, the increased molecular weight and hydrophilicity can also pose challenges for oral bioavailability. Therefore, a careful balance must be struck to optimize the pharmacokinetic properties of the final PROTAC molecule.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC by conjugating a warhead (containing a primary or secondary amine) to an E3 ligase ligand (pre-functionalized with this compound).

Materials:

  • Warhead with an available amine group

  • E3 ligase ligand functionalized with this compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Base: Add DIPEA (2.0-3.0 eq) to the solution to act as a base.

  • Addition of Linker: Add the E3 ligase ligand functionalized with this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Western Blotting for Target Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Ubiquitination Assay

This assay is performed to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) buffer and beads

  • Antibody against the target protein for IP

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat the cells with the PROTAC in the presence or absence of a proteasome inhibitor for a specified time.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation of the target protein.

  • Western Blotting: Elute the immunoprecipitated proteins and perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves a series of orchestrated events, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The properties of the linker, such as its length and flexibility, play a crucial role in modulating the efficiency of this process.

PROTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC_in Recycling Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action Signaling Pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis PROTAC Synthesis (this compound conjugation) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Target Protein Degradation (Western Blot) Characterization->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (IP-Western) Characterization->Ubiquitination_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax PK_Studies Pharmacokinetic Studies DC50_Dmax->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The this compound represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists developing novel PROTACs. Its long, flexible, and hydrophilic PEG chain offers distinct advantages in terms of improving the physicochemical properties of PROTACs and facilitating the formation of a productive ternary complex. However, the optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating a systematic evaluation of various linker lengths and compositions. The detailed protocols and conceptual framework provided in this guide aim to empower researchers in their efforts to design and synthesize the next generation of highly effective targeted protein degraders.

References

An In-depth Technical Guide to the Hydrophilic Properties of the m-PEG24-NHS Ester Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG24-NHS ester is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a hydrophilic spacer and crosslinking agent in bioconjugation. Its unique structure, combining a long-chain PEG moiety with a reactive N-hydroxysuccinimide (NHS) ester, makes it an invaluable tool in drug delivery, proteomics, and various biomedical applications. This guide provides a detailed overview of its hydrophilic properties, chemical reactivity, and practical applications, complete with quantitative data and experimental protocols.

The core of the this compound's functionality lies in its two primary components:

  • Methoxy-PEG24 (m-PEG24): A chain of 24 ethylene glycol units capped with a methoxy group. This PEG chain is responsible for the molecule's profound hydrophilic properties.[1] It can increase the solubility and stability of conjugated molecules, such as proteins or hydrophobic drugs.[2] The PEG spacer's ability to form hydrogen bonds with water creates a hydration layer, which can also shield the conjugate from enzymatic degradation and reduce immunogenicity.[3][4]

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group at the terminus of the PEG chain. The NHS ester selectively reacts with primary amines (-NH₂) on biomolecules like proteins, peptides, and amine-modified oligonucleotides to form stable, covalent amide bonds.[5]

This combination allows for the precise and efficient introduction of a long, flexible, and water-soluble spacer onto a target molecule. It is frequently used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where linker characteristics are critical for therapeutic efficacy.

Quantitative Data

The physical and chemical properties of this compound are summarized below. These values are critical for calculating reaction stoichiometry and understanding the molecule's behavior in solution.

PropertyValueSource(s)
Molecular Formula C₅₄H₁₀₃NO₂₈
Molecular Weight ~1214.39 g/mol
Purity >90-95%
Appearance White Solid
Storage Conditions Powder: -20°C for up to 3 years

Note: Molecular weight and formula can vary slightly between suppliers. Always refer to the manufacturer's certificate of analysis for the most accurate information.

Core Chemical Principles and Mechanisms

The Basis of PEG Hydrophilicity

Polyethylene glycol is renowned for its high hydrophilicity and water solubility. This property arises from the repeating ether units (-CH₂CH₂O-) that constitute the polymer chain. The oxygen atoms in the ether backbone can form hydrogen bonds with a large number of water molecules, creating a hydration layer on the surface of the PEG-ylated material. This hydration shell not only increases the aqueous solubility of the conjugate but can also sterically hinder interactions with other macromolecules, which is beneficial for reducing aggregation and nonspecific binding.

While dominated by hydrophilic character, PEG chains also possess some hydrophobic nature due to the ethylene (-CH₂CH₂) groups. This amphiphilic character allows PEG to interact with a variety of surfaces and molecules.

NHS Ester Reaction Mechanism

The NHS ester is one of the most common functional groups for amine-reactive bioconjugation due to its high reactivity and the stability of the resulting amide bond. The reaction proceeds via nucleophilic acyl substitution, where the primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This forms a stable amide linkage and releases N-hydroxysuccinimide as a byproduct.

This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction that increases with pH. Therefore, reactions should be performed promptly after the reagent is dissolved.

Below is a diagram illustrating the reaction mechanism.

reaction_mechanism mPEG_NHS m-PEG24-O-CO-NHS Conjugate m-PEG24-CO-NH-Biomolecule (Stable Amide Bond) mPEG_NHS->Conjugate + Biomolecule-NH₂ (pH 7.2-8.5) Biomolecule_NH2 Biomolecule-NH₂ NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester Solution to Protein Solution (10-20x Molar Excess) A->C B Dissolve this compound in DMSO/DMF (Prepare Fresh) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (Optional, e.g., with Tris buffer) D->E F Purify Conjugate (Dialysis / SEC) E->F G Analyze and Store (SDS-PAGE / HPLC) F->G logical_relationship cluster_properties Core Properties of this compound cluster_outcomes Desired Outcomes in Bioconjugates prop1 High Hydrophilicity (24 PEG units) out1 Increased Solubility prop1->out1 improves out2 Enhanced Stability & Longer Half-Life prop1->out2 contributes to out3 Reduced Immunogenicity prop1->out3 masks epitopes prop2 Amine-Reactivity (NHS Ester) out4 Stable Covalent Linkage prop2->out4 forms prop3 Defined Length & Flexibility prop3->out2 provides steric hindrance

References

m-PEG24-NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-N-hydroxysuccinimidyl ester (m-PEG24-NHS ester), a versatile heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Identification

This compound is a valuable tool for covalently modifying proteins, peptides, and other amine-containing molecules. The methoxy-terminated polyethylene glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule, while the N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines to form stable amide bonds.

PropertyValueReference
CAS Number 2395839-96-8[1][2][3][4]
Molecular Formula C54H103NO28[1]
Molecular Weight 1214.39 g/mol
Appearance White Solid
Purity Typically ≥95%
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications:

  • PEGylation: The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. PEGylation can increase the hydrodynamic size of the molecule, reducing renal clearance and extending its circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.

  • PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for optimal ternary complex formation and target degradation.

  • Antibody-Drug Conjugate (ADC) Development: The NHS ester functionality allows for the conjugation of cytotoxic drugs to the lysine residues of monoclonal antibodies. The PEG linker can improve the solubility and stability of the resulting ADC.

  • Oligonucleotide Modification: Amine-modified oligonucleotides can be PEGylated using this compound to enhance their in vivo stability and delivery.

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein with this compound. Optimization of the reaction conditions, including the molar ratio of PEG to protein, pH, and reaction time, is crucial for each specific application.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration.

  • PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C overnight.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.

  • Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight, and use methods like MALDI-TOF mass spectrometry to determine the extent of PEGylation.

Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC where this compound is used as a linker. This process involves the sequential conjugation of the target-binding ligand and the E3 ligase-binding ligand to the PEG linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of Ligand 1 cluster_1 Step 2: Activation of PEG-Ligand Conjugate cluster_2 Step 3: Conjugation with Ligand 2 Ligand1 Target-Binding Ligand (with primary amine) Conjugate1 Ligand1-PEG24-OMe Ligand1->Conjugate1 Reaction with NHS ester mPEG_NHS This compound mPEG_NHS->Conjugate1 Conjugate1_in Ligand1-PEG24-OMe Activation Terminal Group Activation (e.g., to NHS ester) Conjugate1_in->Activation Activated_Conjugate Ligand1-PEG24-NHS Activation->Activated_Conjugate Activated_Conjugate_in Ligand1-PEG24-NHS PROTAC Final PROTAC Molecule Activated_Conjugate_in->PROTAC Reaction with primary amine Ligand2 E3 Ligase Ligand (with primary amine) Ligand2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition & Binding Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC, leading to the targeted degradation of a protein.

References

Methodological & Application

Protocol for Protein PEGylation using m-PEG24-NHS Ester: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent modification of proteins using methoxy-poly(ethylene glycol)-24-N-hydroxysuccinimidyl ester (m-PEG24-NHS ester). PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins. This process can improve pharmacokinetic and pharmacodynamic profiles by increasing protein stability, solubility, and circulation half-life, while reducing immunogenicity. These application notes detail the experimental protocols, critical parameters, and analytical methods for successful protein PEGylation and characterization.

Introduction

N-hydroxysuccinimidyl (NHS) esters are highly efficient reagents for the modification of primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins. The reaction between an NHS ester and a primary amine forms a stable amide bond. The this compound is a specific type of PEGylation reagent with a discrete chain length of 24 ethylene glycol units, offering a defined molecular weight for more homogenous conjugates compared to polydisperse PEG reagents. This protocol will guide the user through the process of protein PEGylation, from initial reaction setup to the purification and characterization of the final PEGylated product.

Key Experimental Considerations

Successful protein PEGylation with this compound is dependent on several critical factors that influence the reaction efficiency and the final product profile. Careful optimization of these parameters is essential to achieve the desired degree of PEGylation while preserving the biological activity of the protein.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the key parameters and their typical ranges for the PEGylation of proteins with m-PEG-NHS esters. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for each specific protein.

ParameterRecommended RangeNotes
pH 7.0 - 9.0The reaction rate increases with higher pH due to the deprotonation of primary amines. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A common starting point is pH 7.4-8.5.[1][2]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can help to minimize hydrolysis of the NHS ester and preserve protein stability, but will require longer reaction times. Room temperature reactions are typically faster.[2][3]
Molar Ratio (m-PEG24-NHS : Protein) 1:1 to 50:1The desired degree of PEGylation is controlled by the molar excess of the PEG reagent. Higher ratios lead to a higher degree of modification. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition.[3]
Protein Concentration 1 - 20 mg/mLHigher protein concentrations can favor the PEGylation reaction over hydrolysis of the NHS ester.
Reaction Time 30 minutes to 4 hoursThe optimal time depends on the pH, temperature, and molar ratio. Monitor the reaction progress over time to determine the endpoint.
Reaction Buffer Phosphate, Borate, or Bicarbonate buffersAvoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
Solvent for this compound Anhydrous DMSO or DMFThe this compound should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous protein solution.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

  • Analytical instruments (e.g., SDS-PAGE apparatus, Mass Spectrometer, HPLC system)

Protocol for Protein PEGylation
  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to the desired concentration (e.g., 5 mg/mL).

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at the chosen temperature (e.g., room temperature) for the desired time (e.g., 1-2 hours).

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

Purification of the PEGylated Protein

The reaction mixture will contain the PEGylated protein, unreacted protein, excess PEG reagent, and hydrolyzed PEG. Purification is necessary to isolate the desired product.

Purification MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficiently removes unreacted, low molecular weight PEG reagent and can separate PEGylated protein from the native protein.
Ion Exchange Chromatography (IEX) Separation based on net charge.PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified protein.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.PEGylation can change the hydrophobicity of a protein, providing another method for separation.

General Purification Protocol (using SEC):

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer.

  • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pool the relevant fractions.

Characterization of the PEGylated Protein

Thorough characterization is essential to confirm the success of the PEGylation reaction and to assess the quality of the final product.

Characterization TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight and assess the degree of PEGylation.PEGylated proteins will migrate slower than the unmodified protein, resulting in bands with a higher apparent molecular weight. The presence of multiple bands can indicate a mixture of different PEGylated species.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight and confirm the number of attached PEG chains.A mass spectrum will show peaks corresponding to the unmodified protein and the protein with one or more attached m-PEG24 units.
HPLC (SEC or RP-HPLC) To assess purity and quantify the different species in the mixture.Chromatograms can be used to determine the percentage of mono-, di-, and poly-PEGylated protein, as well as any remaining unmodified protein.
NMR Spectroscopy To determine the average degree of PEGylation.Proton NMR can be used to quantify the ratio of PEG protons to protein protons.
Biological Activity Assay To ensure that the PEGylation process has not compromised the protein's function.The specific activity of the PEGylated protein should be compared to that of the unmodified protein.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein PEGylation using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein_Prep Protein Preparation (Buffer Exchange) PEGylation PEGylation Reaction (pH, Temp, Molar Ratio) Protein_Prep->PEGylation PEG_Prep This compound Solution Preparation PEG_Prep->PEGylation Quenching Reaction Quenching PEGylation->Quenching Purification Purification (SEC, IEX, or HIC) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec HPLC HPLC Purification->HPLC Activity_Assay Biological Activity Assay Purification->Activity_Assay

Caption: General workflow for protein PEGylation.

Signaling Pathways of PEGylated Proteins

PEGylation can significantly alter the in vivo behavior of therapeutic proteins, leading to sustained signaling activity. Below are simplified diagrams of the signaling pathways for two common PEGylated protein drugs.

PEGylated Interferon (e.g., Peginterferon alfa-2a)

PEGylated interferons are used in the treatment of hepatitis B and C. They primarily signal through the JAK-STAT pathway to induce the expression of interferon-stimulated genes (ISGs) that have antiviral effects. Some studies also suggest an impact on the Wnt/β-catenin pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR IFN Receptor (IFNAR1/2) PEG_IFN->IFNAR Binding JAK_TYK JAK1 / TYK2 IFNAR->JAK_TYK Activation STAT STAT1 / STAT2 JAK_TYK->STAT Phosphorylation P_STAT p-STAT1 / p-STAT2 Dimer STAT->P_STAT ISGF3 ISGF3 Complex (p-STATs + IRF9) P_STAT->ISGF3 Translocation & Complex Formation ISRE ISRE (DNA) ISGF3->ISRE Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Response Antiviral Response ISG->Antiviral_Response

Caption: JAK-STAT signaling by PEGylated Interferon.

PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) (e.g., Pegfilgrastim)

Pegfilgrastim is used to stimulate the production of neutrophils. It binds to the G-CSF receptor and activates several downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways, to promote neutrophil proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_GCSF PEG-G-CSF GCSF_R G-CSF Receptor PEG_GCSF->GCSF_R Binding JAK2 JAK2 GCSF_R->JAK2 Activation PI3K PI3K GCSF_R->PI3K Activation RAS Ras GCSF_R->RAS Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation P_STAT3 p-STAT3 Dimer STAT3->P_STAT3 Proliferation_Survival Gene Expression for Proliferation, Differentiation, & Survival P_STAT3->Proliferation_Survival AKT AKT PI3K->AKT Activation AKT->Proliferation_Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: G-CSF receptor signaling pathways.

References

Application Notes and Protocols for m-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. The m-PEG24-NHS ester is a hydrophilic, discrete polyethylene glycol (dPEG) linker that offers significant advantages in ADC development. Its 24-unit PEG chain enhances the solubility of hydrophobic drug-linker complexes, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines, such as those on lysine residues of an antibody, to form stable amide bonds.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of ADCs.

Chemical Properties and Reactivity

The this compound is characterized by a methoxy-terminated polyethylene glycol chain of 24 ethylene oxide units, functionalized with an NHS ester at the other end.

PropertyValueReference
Molecular Weight ~1214.4 g/mol --INVALID-LINK--
Chemical Formula C54H103NO28--INVALID-LINK--
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2)
Optimal Reaction pH 7.2 - 8.5
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers

The NHS ester reacts with the unprotonated primary amine of a lysine residue or the N-terminus of the antibody in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing NHS as a byproduct. A competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with higher pH. Therefore, careful control of the reaction pH is crucial for efficient conjugation.

Advantages of this compound in ADC Synthesis

The inclusion of a PEGylated linker like this compound can significantly enhance the properties of an ADC:

  • Increased Hydrophilicity: The PEG chain imparts a hydrophilic nature to the drug-linker complex, which can counteract the hydrophobicity of many potent cytotoxic payloads. This increased solubility helps to prevent aggregation of the ADC, a common challenge in ADC manufacturing and formulation.

  • Improved Pharmacokinetics: The hydrophilic PEG linker can create a "shielding" effect, reducing non-specific interactions with other proteins and cells. This can lead to a longer circulation half-life and improved biodistribution of the ADC.

  • Homogeneous Synthesis: As a discrete PEG linker (dPEG), this compound has a defined molecular weight, in contrast to polydisperse PEGs. This allows for the synthesis of more homogeneous ADCs with a predictable drug-to-antibody ratio (DAR).

  • Reduced Immunogenicity: The PEG chain can help to mask potentially immunogenic epitopes on the drug-linker, reducing the risk of an immune response against the ADC.

Quantitative Data Summary

The following table summarizes the expected impact of using a PEG24 linker in ADC development based on available literature. The data illustrates the benefits of PEGylation in improving the physicochemical and pharmacokinetic properties of ADCs.

ParameterNon-PEGylated ADCPEGylated ADC (with PEG24 linker)Rationale / Reference
Drug-to-Antibody Ratio (DAR) Variable, often limited by aggregationCan achieve higher, more homogeneous DAR (e.g., 8)PEGylation increases solubility, allowing for higher drug loading without aggregation.
Aggregation (%) Higher tendency to aggregate, especially with hydrophobic drugsSignificantly reduced aggregationThe hydrophilic PEG chain shields the hydrophobic payload, preventing intermolecular interactions.
Plasma Clearance Faster clearance, especially with high DARSlower clearance, leading to longer half-lifeThe hydrodynamic size of the ADC is increased, and non-specific clearance mechanisms are reduced.
In Vivo Efficacy Potentially limited by poor PK and lower tolerated doseEnhanced tumor growth inhibitionImproved pharmacokinetics and a better therapeutic window contribute to greater efficacy.
Maximum Tolerated Dose (MTD) Lower, due to potential off-target toxicity and aggregation-related issuesHigher, indicating an improved safety profileReduced non-specific toxicity and improved biopharmaceutical properties lead to better tolerability.

Experimental Protocols

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amicon Ultra centrifugal filter units (or similar)

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it is essential to perform a buffer exchange.

  • Add the antibody solution to an appropriately sized centrifugal filter unit.

  • Add PBS to the filter unit and centrifuge according to the manufacturer's instructions.

  • Discard the flow-through and repeat the wash step 2-3 times to ensure complete buffer exchange.

  • Recover the antibody in PBS and determine its concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280).

Conjugation of this compound to the Antibody

Objective: To covalently link the m-PEG24-drug payload to the antibody.

Materials:

  • Prepared antibody in PBS

  • This compound (pre-conjugated to the drug payload)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the this compound-drug conjugate in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Adjust the pH of the antibody solution to 8.0 by adding the reaction buffer. The final antibody concentration should typically be between 1-10 mg/mL.

  • Calculate the required volume of the this compound-drug solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the antibody). The optimal ratio should be determined empirically.

  • Add the calculated volume of the this compound-drug solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes.

Purification of the Antibody-Drug Conjugate

Objective: To remove unreacted drug-linker and other impurities.

Materials:

  • Quenched reaction mixture

  • Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200) or Tangential Flow Filtration (TFF) system.

  • Purification buffer: PBS, pH 7.4

Protocol (using SEC):

  • Equilibrate the SEC column with purification buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the ADC with the purification buffer, collecting fractions.

  • Monitor the elution profile by measuring the absorbance at 280 nm. The ADC will typically elute as the first major peak.

  • Pool the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the quality and key attributes of the synthesized ADC.

Key Characterization Methods:

  • Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reducing the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the drug load on each chain.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR and drug load distribution.

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug, the average DAR can be estimated.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the percentage of monomer, aggregates, and fragments in the final ADC product.

  • In Vitro Cytotoxicity:

    • Cell-based assays are performed to confirm that the synthesized ADC retains its cytotoxic activity against target cancer cells.

  • Stability:

    • The stability of the ADC can be assessed by incubating it in serum at 37°C over time and analyzing for drug deconjugation or aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation buffer_exchange Buffer Exchange (to PBS, pH 7.4) antibody_prep->buffer_exchange conjugation Conjugation Reaction (pH 8.0, RT, 1-2h) buffer_exchange->conjugation linker_prep This compound-Drug Preparation (in DMSO) linker_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (SEC or TFF) quenching->purification dar_analysis DAR Analysis (HIC, MS) purification->dar_analysis purity_analysis Purity/Aggregation (SEC) purification->purity_analysis functional_assays Functional Assays (Cytotoxicity, Stability) purification->functional_assays logical_relationship cluster_linker This compound Properties cluster_benefits ADC Improvements cluster_outcomes Therapeutic Outcomes peg_chain PEG24 Chain hydrophilicity Increased Hydrophilicity peg_chain->hydrophilicity imparts pk_profile Improved Pharmacokinetics peg_chain->pk_profile shields ADC nhs_ester NHS Ester Group stability Enhanced Stability nhs_ester->stability forms stable amide bond hydrophilicity->stability reduces aggregation therapeutic_index Wider Therapeutic Index pk_profile->therapeutic_index leads to stability->therapeutic_index contributes to

References

Application Notes and Protocols for m-PEG24-NHS Ester Conjugation to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of methoxy-polyethylene glycol (24 units)-N-hydroxysuccinimidyl ester (m-PEG24-NHS ester) to amine-modified oligonucleotides. This process, known as PEGylation, is a critical step in the development of oligonucleotide-based therapeutics, enhancing their pharmacokinetic and pharmacodynamic properties.

Introduction to Oligonucleotide PEGylation

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to molecules, most notably to therapeutic proteins and oligonucleotides.[1] This modification offers several advantages for oligonucleotide drug candidates, including:

  • Enhanced Stability: PEGylation protects oligonucleotides from nuclease degradation, thereby increasing their in vivo half-life.

  • Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated oligonucleotides reduces renal clearance, leading to prolonged circulation times.[2]

  • Reduced Immunogenicity: The PEG chain can shield the oligonucleotide from the host's immune system, reducing potential immunogenic responses.

  • Increased Solubility: PEGylation can improve the solubility of oligonucleotides in aqueous buffers.

The this compound is an amine-reactive reagent that forms a stable amide bond with a primary amine on a modified oligonucleotide.[3] This specific PEG linker has a discrete chain length of 24 ethylene glycol units, ensuring batch-to-batch consistency and a defined molecular weight for the final conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Modified Oligonucleotide

This protocol details the steps for the covalent attachment of this compound to an oligonucleotide containing a primary amine modification (e.g., a 5'- or 3'-amino modifier).

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

  • Laboratory shaker

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.

    • Ensure the oligonucleotide is fully dissolved by gentle vortexing.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 14 mM.

    • Note: NHS esters are moisture-sensitive. It is crucial to use anhydrous solvent and to avoid preparing stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add a 5 to 25-fold molar excess of the dissolved this compound solution to the oligonucleotide solution.

    • Gently vortex the reaction mixture.

    • Incubate the reaction for 1 to 2 hours at room temperature (approximately 25°C) with continuous shaking. For sensitive dyes, protect the reaction from light by covering the tube with aluminum foil.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding an amine-containing buffer such as Tris or glycine to consume any unreacted NHS ester.

Protocol 2: Purification of the PEGylated Oligonucleotide

Purification is essential to remove unreacted this compound, hydrolyzed PEG, and any unconjugated oligonucleotide.

Method 1: Ethanol Precipitation

This method is suitable for removing the majority of excess, unreacted NHS-ester.

Materials:

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Cold 100% Ethanol

  • 70% Ethanol

  • Refrigerated centrifuge

  • Nuclease-free water

Procedure:

  • To the conjugation reaction mixture, add 1/10th volume of 3 M NaOAc.

  • Add 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again for 10 minutes.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the purified PEGylated oligonucleotide in a suitable buffer or nuclease-free water.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for achieving high purity of the PEGylated oligonucleotide.

  • Anion-Exchange (AEX) HPLC: Separates molecules based on charge. The negatively charged phosphate backbone of the oligonucleotide allows for separation from the neutral, unreacted PEG.

  • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. The addition of the PEG chain increases the hydrophobicity of the oligonucleotide, leading to a longer retention time compared to the unconjugated oligonucleotide.

Protocol 3: Characterization of the PEGylated Oligonucleotide

Confirmation of successful conjugation and assessment of purity are critical quality control steps.

Method 1: Polyacrylamide Gel Electrophoresis (PAGE)

  • Denaturing PAGE can be used to visualize the shift in molecular weight upon PEGylation. The PEGylated oligonucleotide will migrate slower than the unconjugated oligonucleotide. The gel can be stained with a suitable nucleic acid stain.

Method 2: Mass Spectrometry (MS)

  • Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the exact mass of the PEGylated oligonucleotide, verifying the successful conjugation of the m-PEG24 moiety.

Quantitative Data

The efficiency of the this compound conjugation reaction can be influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTypical Range/ValueExpected Outcome/Consideration
Molar Ratio (PEG:Oligo) 5:1 to 25:1Higher ratios drive the reaction to completion but may require more extensive purification.
Oligonucleotide Conc. 0.3 - 0.8 mMHigher concentrations can increase reaction rates.
Reaction Buffer 0.1 M Sodium Bicarbonate or BoratepH should be maintained between 8.0 and 9.0 for optimal amine reactivity.
Reaction Time 1 - 4 hoursReaction is often nearly complete within 1-2 hours.
Reaction Temperature Room Temperature (~25°C)Higher temperatures are generally not required and may increase hydrolysis of the NHS ester.
Conversion Efficiency > 90%Typically high with sufficient molar excess of the PEG reagent.
Isolated Yield > 75%Dependent on the efficiency of the purification method.

Visualizations

Experimental Workflow: Antisense Oligonucleotide (ASO) Mediated Gene Silencing

The following diagram illustrates a typical workflow for evaluating the efficacy of a PEGylated antisense oligonucleotide designed to silence a target gene.

ASO_Workflow cluster_design 1. ASO Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_analysis 3. Analysis of Gene Knockdown cluster_phenotype 4. Phenotypic Analysis design Target Gene Selection & ASO Sequence Design synthesis Amine-Modified Oligonucleotide Synthesis design->synthesis pegylation This compound Conjugation synthesis->pegylation purification Purification & Characterization (HPLC, MS, PAGE) pegylation->purification cell_culture Cell Line Selection & Culture purification->cell_culture transfection Transfection of PEGylated ASO cell_culture->transfection dose_response Dose-Response & Time-Course transfection->dose_response rna_extraction RNA Extraction dose_response->rna_extraction protein_analysis Western Blot for Target Protein Levels dose_response->protein_analysis phenotype Cell Viability, Apoptosis, or Functional Assays dose_response->phenotype qpcr RT-qPCR for Target mRNA Levels rna_extraction->qpcr

Caption: Workflow for ASO-mediated gene silencing.

Signaling Pathway: ASO-Mediated Inhibition of a Cancer Pathway

This diagram illustrates a simplified signaling pathway commonly dysregulated in cancer and shows how a PEGylated ASO can be used to therapeutically intervene.

Signaling_Pathway cluster_pathway Simplified Oncogenic Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes ASO PEGylated ASO targeting RAS mRNA Nucleus Nucleus ASO->Nucleus Enters RAS_mRNA RAS mRNA ASO->RAS_mRNA Binds Nucleus->RAS_mRNA Transcription RAS_mRNA->RAS Translation RNaseH RNase H RAS_mRNA->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Degradation->RAS Inhibits Translation

Caption: ASO inhibition of the RAS signaling pathway.

References

A Step-by-Step Guide to Conjugating Peptides with m-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can lead to an extended circulatory half-life, improved solubility, increased stability against proteolytic degradation, and reduced immunogenicity.[1]

This document provides a detailed, step-by-step guide for the conjugation of peptides with methoxy-PEG24-N-hydroxysuccinimidyl (m-PEG24-NHS) ester. The NHS ester group reacts efficiently with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues, to form stable amide bonds.[2][3][4] This protocol will cover the necessary reagents, equipment, reaction procedure, purification of the PEGylated product, and subsequent characterization.

Reaction Principle and Workflow

The fundamental principle of this conjugation method is the nucleophilic attack of a primary amine from the peptide on the NHS ester of the m-PEG24-NHS molecule. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Logical Relationship of the Conjugation Chemistry

Peptide Peptide with Primary Amine (N-terminus or Lysine) Conjugation Nucleophilic Attack Peptide->Conjugation PEG_NHS m-PEG24-NHS Ester PEG_NHS->Conjugation PEG_Peptide PEGylated Peptide (Stable Amide Bond) Conjugation->PEG_Peptide NHS N-hydroxysuccinimide (Byproduct) Conjugation->NHS

Caption: Chemical conjugation of a peptide with this compound.

General Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Reagent_Prep Prepare Buffers and Reagents Peptide_Prep Dissolve Peptide Reagent_Prep->Peptide_Prep PEG_Prep Dissolve this compound Reagent_Prep->PEG_Prep Reaction Mix Peptide and PEG Solutions Incubate Peptide_Prep->Reaction PEG_Prep->Reaction Quench Quench Reaction Reaction->Quench Purify Purify PEGylated Peptide (e.g., SEC, RP-HPLC) Quench->Purify Characterize Analyze Product (LC/MS, SDS-PAGE) Purify->Characterize

Caption: Overall workflow for peptide PEGylation.

Materials and Equipment

Reagents
  • Peptide of interest (with at least one primary amine)

  • This compound

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-7.4 (or other amine-free buffer like borate buffer)[2]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Equipment
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Pipettes

  • Incubator or temperature-controlled shaker

  • Purification system (e.g., HPLC, FPLC)

  • Analytical instruments (e.g., LC/MS, SDS-PAGE system)

  • Dialysis tubing or centrifugal filters (optional for purification)

Experimental Protocols

Reagent Preparation
  • Peptide Solution:

    • Accurately weigh the desired amount of your peptide.

    • Dissolve the peptide in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of an organic co-solvent like DMSO or DMF can be added (not to exceed 10% of the final reaction volume).

  • This compound Solution:

    • Important: this compound is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester hydrolyzes in the presence of moisture.

PEGylation Reaction
  • Molar Ratio Calculation:

    • Determine the molar ratio of this compound to peptide. The optimal ratio depends on the number of available amines on the peptide and the desired degree of PEGylation.

    • For mono-PEGylation , a lower molar excess of PEG is recommended. Start with a molar ratio of 1:1 to 5:1 (PEG:peptide).

    • For more extensive PEGylation, a higher molar excess, such as 20-fold or more, can be used.

  • Conjugation:

    • Add the calculated volume of the this compound solution to the peptide solution while gently vortexing or stirring.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature may need to be determined empirically for your specific peptide.

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted this compound, add a quenching buffer to the reaction mixture. A common method is to add a small volume of a high-concentration amine-containing buffer, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Data Presentation: Optimizing Reaction Conditions

The following table provides starting parameters for optimizing the PEGylation reaction. These may need to be adjusted based on the specific characteristics of the peptide.

ParameterRecommended RangePurpose
pH 7.0 - 8.0Facilitates the reaction with primary amines. A lower pH (around 7.0) can favor N-terminal modification over lysine modification.
Molar Ratio (PEG:Peptide) 1:1 to 5:1 for mono-PEGylationControls the degree of PEGylation. Higher ratios lead to more PEG chains being attached.
Reaction Time 30 min - 2 hours (Room Temp) or 2 hours - overnight (4°C)Influences the extent of the reaction. Longer times can lead to higher yields but also potential side reactions.
Temperature 4°C or Room TemperatureAffects reaction kinetics and stability of reactants.

A study on the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) found that a 2-hour reaction with a 5:1 molar ratio of mPEG-ALD to protein yielded an optimal 86% of the mono-PEGylated product.

Purification of the PEGylated Peptide

Purification is a critical step to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts. The choice of method depends on the size difference and physicochemical properties of the components in the reaction mixture.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and quenching molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for peptide purification, RP-HPLC can separate the PEGylated peptide based on its increased hydrophilicity compared to the native peptide.

  • Ion Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield the charges on the peptide surface, altering its interaction with the IEX resin. This change in elution profile can be exploited for separation.

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG and quenching reagents, especially when there is a significant size difference between the PEGylated peptide and contaminants.

Characterization of the PEGylated Peptide

After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This is the primary technique for characterizing PEGylated peptides. It provides the molecular weight of the conjugate, allowing for the determination of how many PEG chains are attached. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method can visually confirm PEGylation by showing a shift in the molecular weight of the peptide. The PEGylated peptide will migrate slower than the unconjugated peptide.

  • HPLC Analysis: Analytical RP-HPLC or SEC can be used to assess the purity of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive this compound (hydrolyzed) - Suboptimal pH - Presence of amine-containing buffers- Use fresh, anhydrous DMSO/DMF for PEG dissolution. - Ensure the reaction buffer is within the optimal pH range (7.0-8.0). - Perform buffer exchange to an amine-free buffer before the reaction.
Multiple PEGylation Products - High molar excess of PEG reagent - Long reaction time- Reduce the molar ratio of PEG to peptide. - Decrease the reaction time.
Peptide Precipitation - Poor solubility of the peptide or the PEGylated product- Add a small amount of organic co-solvent (e.g., DMSO, DMF). - Adjust the pH to be further from the peptide's isoelectric point (pI).
Difficulty in Purification - Similar properties of PEGylated and un-PEGylated peptide- Try a different purification method (e.g., IEX instead of SEC). - Optimize the gradient in RP-HPLC for better separation.

References

Surface Modification of Nanoparticles with m-PEG24-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic potential of nanomedicines. PEGylation confers several advantageous properties to nanoparticles, including increased stability in biological fluids, prolonged systemic circulation time by evading the mononuclear phagocyte system, and reduced immunogenicity.[1] This document provides detailed application notes and experimental protocols for the surface modification of amine-functionalized nanoparticles with methoxy-PEG24-N-hydroxysuccinimide ester (m-PEG24-NHS ester).

The this compound is a monofunctional PEG derivative with a chain of 24 ethylene glycol units, terminating in a methoxy group at one end and an NHS ester at the other. The NHS ester group reacts efficiently with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds, as depicted in the reaction scheme below. This process results in a dense layer of PEG chains on the nanoparticle surface, creating a hydrophilic shield that sterically hinders interactions with proteins and cells in the biological environment.

Applications

The surface modification of nanoparticles with this compound is a versatile technique with a broad range of applications in drug delivery and nanomedicine, including:

  • Prolonged Circulation Time: PEGylated nanoparticles exhibit significantly longer half-lives in the bloodstream, allowing for sustained drug release and improved therapeutic efficacy.

  • Enhanced Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in physiological buffers and reduces non-specific binding of proteins (opsonization), thereby increasing their colloidal stability.

  • Targeted Drug Delivery: The "stealth" properties conferred by PEGylation allow nanoparticles to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the terminal methoxy group can be replaced with other functional groups to enable active targeting to specific cells or tissues.

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, reducing the risk of an immune response.

Quantitative Data Summary

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. Note: The specific values will vary depending on the core nanoparticle material, initial size, and surface chemistry.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore Modification (Amine-NP)After Modification (m-PEG24-NP)
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +35 ± 3-5 ± 2

Table 2: Drug Loading and Release Characteristics

ParameterBefore Modification (Amine-NP)After Modification (m-PEG24-NP)
Drug Loading Capacity (%) 10 ± 1.58.5 ± 1.2
Drug Encapsulation Efficiency (%) 85 ± 580 ± 4
Drug Release at 24h (pH 7.4) 40 ± 325 ± 2

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound (e.g., from BroadPharm, Catalog: BP-22247)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff, centrifugal filters, or size-exclusion chromatography)

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.

  • Preparation of Nanoparticle Suspension:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly to ensure homogeneity.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Note: NHS esters are moisture-sensitive and can hydrolyze. It is crucial to use anhydrous solvents and prepare the solution fresh.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the amine groups on the nanoparticle surface should be optimized for the specific nanoparticle system. A 10 to 50-fold molar excess of the PEG reagent is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of PEGylated Nanoparticles:

    • Purify the m-PEG24-functionalized nanoparticles from excess reagents and byproducts using an appropriate method:

      • Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours with several buffer changes.

      • Centrifugal Filtration: Use centrifugal filter units with a suitable molecular weight cutoff to wash the nanoparticles with PBS. Repeat the washing steps 3-4 times.

      • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted molecules.

  • Characterization and Storage:

    • Characterize the purified m-PEG24-nanoparticles using the methods described in the characterization section.

    • Store the final nanoparticle suspension at 4°C.

Protocol 2: Characterization of Surface Modification

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the nanoparticle suspension in PBS (pH 7.4).
  • Measure the hydrodynamic diameter and PDI using a DLS instrument.
  • Expected Outcome: An increase in the hydrodynamic diameter and a slight increase in the PDI are expected after successful PEGylation.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in 10 mM NaCl solution.
  • Measure the zeta potential using an appropriate instrument.
  • Expected Outcome: A shift in the zeta potential towards a more neutral value is indicative of the shielding of the surface amine groups by the neutral PEG chains. For example, a shift from a positive potential for amine-NPs to a near-neutral or slightly negative potential for m-PEG24-NPs is expected.

3. Confirmation of PEGylation by Fourier-Transform Infrared Spectroscopy (FTIR):

  • Lyophilize the nanoparticle samples (before and after modification).
  • Acquire FTIR spectra of the dried samples.
  • Expected Outcome: The appearance of new characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) and the amide bond (around 1650 cm⁻¹) in the spectrum of the modified nanoparticles confirms successful conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Amine_NP Amine-Functionalized Nanoparticles Mix Mix and Incubate (2-4h, RT) Amine_NP->Mix In Reaction Buffer (pH 8.3) PEG_NHS This compound in DMSO/DMF PEG_NHS->Mix Quench Quench Reaction (Tris Buffer) Mix->Quench Purify Purify (Dialysis/Centrifugation) Quench->Purify Characterize Characterize (DLS, Zeta, FTIR) Purify->Characterize m-PEG24-NP

Caption: Experimental workflow for the surface modification of amine-functionalized nanoparticles with this compound.

signaling_pathway cluster_0 Cellular Internalization and Drug Release cluster_1 Downstream Cellular Effects NP m-PEG24-NP (Drug Loaded) Endocytosis Endocytosis NP->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-dependent) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinase) Drug_Release->Target Drug Action Signaling Signaling Cascade (e.g., Apoptosis Pathway) Target->Signaling Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling->Response

Caption: Generalized signaling pathway initiated by drug-loaded m-PEG24-nanoparticles after cellular uptake.

References

Storage and handling conditions for m-PEG24-NHS ester reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage and handling of m-PEG24-NHS ester reagents. Adherence to these protocols is crucial for maintaining the reagent's integrity and ensuring reproducible results in bioconjugation, drug delivery, and PROTAC development.

I. Product Information and Storage

This compound is a polyethylene glycol (PEG) reagent functionalized with a terminal N-hydroxysuccinimide (NHS) ester. This amine-reactive group allows for the covalent attachment of the PEG chain to primary amines on proteins, peptides, antibodies, and other molecules. The 24-unit PEG linker is hydrophilic and can enhance the solubility and stability of the modified molecule.[1][2]

Storage Conditions

Proper storage is critical to prevent the degradation of the moisture-sensitive NHS ester.

FormStorage TemperatureDurationNotes
Solid Powder -20°C[1][2][3]Up to 3 yearsStore with a desiccant.
In Solvent (e.g., DMSO, DMF) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthFor short-term storage.

Shipping: The product is typically shipped at ambient temperature or with blue ice.

II. Handling and Safety

Handling Guidelines

The NHS ester moiety is highly susceptible to hydrolysis. Follow these guidelines to ensure optimal reactivity:

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Immediate Use: Dissolve the this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use.

  • Avoid Stock Solutions: Do not prepare and store stock solutions for extended periods due to the rapid hydrolysis of the NHS ester in the presence of moisture. Discard any unused reconstituted reagent.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer.

Safety Precautions

This compound is intended for laboratory research use only. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

    • If swallowed: Rinse mouth.

III. Experimental Protocols

Protocol 1: General Protein PEGylation

This protocol provides a general procedure for labeling a protein with this compound. The molar excess of the PEG reagent may need to be optimized for specific proteins and desired labeling efficiency.

A. Materials

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

B. Procedure

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines, exchange it with an appropriate amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography.

  • Storage: Store the PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: Small Molecule Modification

This protocol outlines the modification of a small molecule containing a primary amine.

A. Materials

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

  • Base (e.g., TEA, DIPEA) (optional, depending on the substrate)

  • Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)

B. Procedure

  • Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reaction Setup: While stirring, add a base (if required) and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG reagent to the small molecule can be used as a starting point.

  • Incubation and Monitoring: Stir the reaction mixture for 3-24 hours, depending on the substrate. Monitor the reaction progress using LC-MS or TLC.

  • Purification: Isolate the final product using standard organic synthesis workup methods or column chromatography.

IV. Visualizations

PEGylation_Reaction cluster_reagents Reactants cluster_product Product cluster_byproduct Byproduct PEG This compound PEG_Protein PEGylated Protein PEG->PEG_Protein pH 7.2-8.5 Protein Protein-NH2 Protein->PEG_Protein NHS N-hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a protein.

Experimental_Workflow start Start dissolve_protein Dissolve Protein in Amine-Free Buffer start->dissolve_protein prepare_peg Prepare m-PEG24-NHS ester Solution dissolve_protein->prepare_peg react Mix and Incubate (RT or 4°C) prepare_peg->react quench Quench Reaction (Optional) react->quench purify Purify PEGylated Protein (Dialysis or SEC) quench->purify analyze Analyze and Store Product purify->analyze end End analyze->end

Caption: Workflow for a typical protein PEGylation experiment.

References

Application Notes: Preparation of m-PEG24-NHS Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG24-NHS ester is a polyethylene glycol (PEG) reagent used for the modification of primary amine groups (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing solubility, reducing aggregation, and decreasing immunogenicity.[2] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines in a pH-dependent manner to form stable amide bonds.[3][4][5]

Proper preparation of this compound stock solutions is critical for successful and reproducible conjugation. The NHS ester moiety is highly susceptible to hydrolysis, especially in aqueous solutions and in the presence of moisture. Therefore, specific handling and storage procedures must be followed to maintain the reagent's reactivity. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Properties and Handling

The key to working with this compound is understanding its sensitivity to moisture. The compound should be stored at -20°C with a desiccant. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

Table 1: Properties of this compound

Property Value Reference
Molecular Weight 1214.4 g/mol
Formula C54H103NO28
CAS Number 2395839-96-8
Purity >95%
Physical Form White solid or viscous liquid

| Storage | -20°C, desiccated | |

Experimental Protocol: Stock Solution Preparation

Due to the rapid hydrolysis of the NHS ester in aqueous environments, it is strongly recommended to prepare stock solutions immediately before use and to avoid long-term storage of solutions. The preferred solvents are anhydrous, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Materials and Equipment

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Nitrogen or Argon gas (optional, for storage of solid reagent)

Procedure

  • Equilibrate Reagent: Remove the this compound vial from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing on the product.

  • Weigh Reagent: In a low-humidity environment, quickly weigh the desired amount of this compound.

  • Dissolve in Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the weighed reagent to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution. For a 10 mM solution, you would dissolve approximately 12.14 mg of this compound in 1 mL of solvent.

  • Immediate Use: The freshly prepared stock solution should be used immediately for the conjugation reaction. The NHS-ester moiety readily hydrolyzes, leading to a loss of reactivity.

Stability and Storage of Stock Solutions

It is highly recommended to discard any unused reconstituted reagent. Storing NHS esters in solution is generally not advised due to their susceptibility to hydrolysis.

If short-term storage is absolutely necessary, store the solution in an anhydrous solvent (like DMF or DMSO) at -20°C or -80°C under an inert gas (argon or nitrogen) and tightly sealed to minimize exposure to moisture. However, even under these conditions, a gradual loss of reactivity should be expected.

Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Buffers

pH Temperature Half-Life Reference
7.0 0°C 4-5 hours
8.6 4°C 10 minutes
8.0 Room Temp. ~3.5 hours

| 9.0 | Room Temp. | ~2 hours | |

As shown in the table, the rate of hydrolysis increases significantly with a rise in pH. This is a critical consideration when adding the stock solution to an aqueous reaction buffer for conjugation. The reaction with primary amines is most efficient between pH 7.2 and 8.5.

Troubleshooting

Table 3: Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolyzed NHS Ester: Reagent was exposed to moisture before or during weighing. Always allow the reagent vial to reach room temperature before opening. Handle in a low-humidity environment.
Hydrolyzed Stock Solution: The stock solution was not used immediately or was stored improperly. Prepare fresh stock solution for each experiment. Do not store reconstituted reagent.
Incorrect Buffer pH: Reaction buffer pH is too low (protonating amines) or too high (accelerating hydrolysis). Use a non-amine buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.
Competing Amines in Buffer: Use of buffers containing primary amines (e.g., Tris, Glycine). Exchange the sample into an amine-free buffer before adding the NHS ester.
Inconsistent Results Inaccurate Reagent Measurement: this compound can be viscous and difficult to handle. For easier handling, consider making a stock solution from the entire vial content if appropriate for the experimental scale.
Variable Hydrolysis: Inconsistent timing between stock preparation and use. Standardize the protocol to ensure the stock solution is used within the same short timeframe for every experiment.

| Precipitation in Reaction | Excess Organic Solvent: The volume of DMSO/DMF added to the aqueous reaction buffer is too high. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |

References

Purifying m-PEG24-NHS Ester Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The conjugation of methoxy-polyethylene glycol (m-PEG) to proteins and peptides is a widely used strategy to enhance their therapeutic properties, including increased serum half-life, reduced immunogenicity, and improved stability. The m-PEG24-NHS ester is a specific PEGylation reagent that reacts with primary amines on biomolecules. However, the PEGylation reaction mixture is often heterogeneous, containing the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted protein, and excess PEG reagent.[] Effective purification is therefore a critical step to ensure the safety and efficacy of the final product.

This document provides detailed application notes and protocols for the most common techniques used to purify this compound conjugates.

Key Purification Strategies

The choice of purification method depends on the specific characteristics of the PEGylated protein and the impurities to be removed.[2] The most effective strategies leverage the changes in physicochemical properties that occur upon PEGylation, such as increases in hydrodynamic radius and alterations in surface charge and hydrophobicity.[][3]

The primary techniques for purifying PEGylated proteins include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Dialysis and Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.

Data Presentation: Comparison of Purification Techniques

The following tables summarize representative quantitative data for the purification of a model PEGylated protein.

Table 1: Purity Assessment of a PEGylated Protein by SEC-HPLC

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein~9.285.3
Native Protein~10.12.8
Free PEG~11.00.2

Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.

Table 2: Separation of PEGylated Isoforms by RP-HPLC

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein15.2-
Positional Isomer 116.52.1
Positional Isomer 217.13.0
Main PEGylated Species18.04.5

Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.

Experimental Protocols

Here are detailed methodologies for the key purification techniques.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC is a powerful method for removing unreacted PEG and separating PEGylated species from the native protein based on their increased hydrodynamic radius.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Protocol cluster_analysis Analysis prep 1. Prepare Reaction Mixture (PEGylated Protein, Free PEG, Unreacted Protein) equilibration 2. Equilibrate SEC Column (e.g., with PBS) prep->equilibration injection 3. Inject Sample equilibration->injection elution 4. Elute with Mobile Phase (Isocratic Flow) injection->elution fractionation 5. Collect Fractions (Based on UV Absorbance) elution->fractionation analysis 6. Analyze Fractions (e.g., SDS-PAGE, HPLC) fractionation->analysis pooling 7. Pool Pure Fractions analysis->pooling

Caption: Workflow for purification of this compound conjugates using SEC.

Methodology:

  • Column: Select a column with a fractionation range appropriate for the size of the PEGylated conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: Use a buffer that maintains the stability of the protein, such as 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at ambient temperature.

  • Detector: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter before injection.

  • Injection Volume: Inject an appropriate volume (e.g., 20 µL) of the sample at a concentration of approximately 2.0 mg/mL.

  • Fraction Collection: Collect fractions based on the elution profile and analyze for purity.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on differences in their net surface charge. PEGylation can shield charged residues on the protein surface, leading to a change in its isoelectric point and allowing for separation from the unreacted protein.

IEX_Workflow cluster_prep Sample Preparation cluster_iex IEX Protocol cluster_analysis Analysis & Pooling prep 1. Buffer Exchange Sample into Binding Buffer equilibration 2. Equilibrate IEX Column (Anion or Cation Exchange) prep->equilibration loading 3. Load Sample onto Column equilibration->loading wash 4. Wash with Binding Buffer loading->wash elution 5. Elute with Gradient (Salt or pH) wash->elution fractionation 6. Collect Fractions elution->fractionation analysis 7. Analyze Fractions for Purity fractionation->analysis pooling 8. Pool Fractions of Interest analysis->pooling

Caption: Workflow for purification of this compound conjugates using IEX.

Methodology:

  • Column Selection: Choose an appropriate IEX column (cation or anion exchange) based on the pI of the native and PEGylated protein.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Sample Preparation: Exchange the sample into the binding buffer using dialysis or a desalting column.

  • Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with binding buffer until the UV absorbance returns to baseline.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).

  • Fraction Analysis: Analyze the collected fractions for the presence and purity of the desired PEGylated conjugate.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity. It is particularly effective for separating positional isomers of PEGylated proteins.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Protocol cluster_analysis Post-Purification prep 1. Prepare Sample in Aqueous Mobile Phase equilibration 2. Equilibrate RP Column (e.g., C4, C18) prep->equilibration injection 3. Inject Sample equilibration->injection gradient 4. Apply Gradient Elution (Increasing Organic Solvent) injection->gradient detection 5. Monitor Elution at 220 nm gradient->detection collection 6. Collect Fractions detection->collection analysis 7. Analyze Fractions collection->analysis solvent_removal 8. Remove Organic Solvent (e.g., Lyophilization) analysis->solvent_removal

Caption: Workflow for purification of this compound conjugates using RP-HPLC.

Methodology:

  • Column: A wide-pore C4 or C18 reversed-phase column is typically used for proteins (e.g., Jupiter 300 5 µm C4).

  • Mobile Phase:

    • Aqueous Mobile Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.

    • Organic Mobile Phase (B): 90% acetonitrile / 0.085% TFA in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Gradient: A typical gradient is 20-65% of mobile phase B over 25 minutes.

  • Detector: Monitor the elution at 220 nm.

  • Sample Preparation: Dilute the sample in the aqueous mobile phase.

  • Injection: Inject 10-15 µg of protein.

  • Post-Purification: Fractions containing the purified conjugate may require solvent removal (e.g., by lyophilization) to ensure protein stability.

Protocol 4: Dialysis / Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules

Dialysis and TFF are useful for removing unreacted small molecules like hydrolyzed this compound and for buffer exchange before or after chromatographic steps.

Dialysis_TFF_Workflow cluster_prep Preparation cluster_process Purification Process cluster_recovery Sample Recovery sample_prep 1. Prepare Reaction Mixture loading 3. Load Sample into Dialysis Tubing/TFF Reservoir sample_prep->loading membrane_prep 2. Prepare Dialysis Membrane/TFF Cassette (Select appropriate MWCO) membrane_prep->loading dialysis 4. Dialyze against large volume of buffer or perform diafiltration (TFF) loading->dialysis buffer_change 5. Change Dialysis Buffer (2-3 times) dialysis->buffer_change recovery 6. Recover Purified Conjugate buffer_change->recovery analysis 7. Analyze for Purity and Concentration recovery->analysis

Caption: Workflow for buffer exchange and small molecule removal using Dialysis/TFF.

Methodology:

  • Membrane Selection: Choose a dialysis membrane or TFF cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the PEGylated conjugate (e.g., 10-30 kDa MWCO for a >50 kDa protein).

  • Dialysis Buffer: Use a large volume of the desired buffer (at least 100 times the sample volume).

  • Procedure:

    • Load the sample into the dialysis tubing or TFF system.

    • For dialysis, place the tubing in the dialysis buffer and stir gently at 4°C for several hours or overnight.

    • For TFF, perform diafiltration by continuously adding fresh buffer to the sample reservoir while removing filtrate.

  • Buffer Exchange: For dialysis, change the buffer at least 2-3 times to ensure complete removal of small molecules.

  • Sample Recovery: After the process is complete, recover the purified and buffer-exchanged conjugate.

By carefully selecting and optimizing these purification techniques, researchers can obtain highly pure this compound conjugates for downstream applications in research, diagnostics, and therapeutic development.

References

Troubleshooting & Optimization

How to prevent hydrolysis of m-PEG24-NHS ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG24-NHS ester, focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEGylation reagent. It consists of a monomethoxy-polyethylene glycol chain with 24 PEG units, functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2][3] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[4][5] This process, known as PEGylation, is used to increase the water solubility, stability, and pharmacokinetic properties of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs).

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical competing reaction during bioconjugation because the hydrolyzed PEG reagent can no longer react with the target primary amine on the biomolecule. Significant hydrolysis can drastically reduce the efficiency and yield of your PEGylation reaction.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The stability of the this compound in solution is primarily affected by:

  • pH: The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles, especially primary amines, in the buffer will compete with the desired conjugation reaction.

Q4: How should I store this compound to maintain its reactivity?

A4: Proper storage is crucial to prevent degradation:

  • Solid Form: Store the solid this compound in a cool, dry place, protected from moisture. A desiccator at -20°C is highly recommended. Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Stock Solutions: If you need to prepare a stock solution, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high quality; for instance, DMF should not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile. Stock solutions in anhydrous organic solvents can typically be stored for 1-2 months at -20°C or for shorter periods as recommended by the supplier. Aqueous solutions of the NHS ester should be prepared immediately before use and cannot be stored.

Troubleshooting Guide

Problem: Low PEGylation/Conjugation Efficiency

Potential Cause Recommended Solution
Hydrolysis of this compound Review your reaction pH; the optimal range is typically 7.2-8.5. Consider lowering the temperature of the reaction (e.g., performing it at 4°C for a longer duration). Ensure your this compound reagent is fresh and has been stored correctly.
Incorrect Buffer Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer. Avoid buffers containing Tris or glycine, as they have primary amines that will compete with your target molecule for reaction with the NHS ester.
Protonated Amines on Target Molecule Ensure the reaction pH is above 7.2. Below this pH, primary amines are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive.
Suboptimal Reagent Concentration A starting point for the molar excess of this compound to the target molecule is typically 5- to 20-fold. This may need to be optimized depending on the concentration of your target molecule; more dilute solutions may require a higher molar excess.

Problem: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variability in Reagent Preparation Prepare fresh stock solutions of this compound in anhydrous solvent for each experiment. Do not use previously prepared aqueous solutions of the reagent.
pH Drift During Reaction The hydrolysis of the NHS ester can lead to a slight acidification of the reaction mixture over time. For long reactions or large-scale preparations, consider using a more concentrated buffer to maintain a stable pH.
Moisture Contamination Always allow the solid this compound vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for stock solutions.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters in aqueous solution, which is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.041 hour
8.6410 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for immediate use in a conjugation reaction.

Materials:

  • This compound (solid)

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

Procedure:

  • Remove the vial of solid this compound from storage at -20°C and place it in a desiccator at room temperature. Allow it to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • In a fume hood, weigh out the required amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex the tube until the reagent is fully dissolved.

  • This stock solution should be used immediately and should not be stored for later use in an aqueous buffer.

Protocol 2: General Protein PEGylation Reaction

Objective: To conjugate this compound to a protein via primary amines.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Reaction Buffer: Phosphate buffer, bicarbonate buffer, or borate buffer at pH 7.2-8.5. Do NOT use Tris or glycine buffers.

  • Quenching Reagent: 1 M Tris-HCl or glycine, pH ~8

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in the chosen reaction buffer. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

  • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate the reaction. Common conditions are 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the PEG reagent is attached to a fluorescent dye.

  • To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM. This will react with and consume any unreacted this compound. Incubate for an additional 15-30 minutes.

  • Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

Visualizations

HydrolysisVsAminolysis reagent This compound (Active) conjugate PEGylated Protein (Stable Amide Bond) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed PEG (Inactive Carboxylic Acid) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (e.g., on Protein) water Water (H₂O) PEGylationWorkflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction 3. Mix Protein and PEG-NHS (Incubate 1-4 hours) prep_protein->reaction prep_peg 2. Prepare Fresh this compound Stock Solution (in anhydrous DMSO/DMF) prep_peg->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify end End purify->end TroubleshootingTree problem Low PEGylation Efficiency? check_ph Is pH between 7.2 and 8.5? problem->check_ph Start Here check_buffer Is buffer amine-free (e.g., PBS, Borate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was NHS ester reagent handled correctly? check_buffer->check_reagent Yes change_buffer Buffer exchange to an amine-free buffer check_buffer->change_buffer No new_reagent Use fresh, properly stored/prepared reagent check_reagent->new_reagent No success Problem Solved check_reagent->success Yes adjust_ph->success change_buffer->success new_reagent->success

References

Technical Support Center: Managing Protein PEGylation with m-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding protein precipitation when using m-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation.[1][2] This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profile.[1][2][3] The reagent consists of a methoxy-terminated PEG chain (m-PEG) activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts specifically with primary amines (-NH₂), such as the N-terminus of a protein or the epsilon-amine on the side chain of lysine residues, to form a stable amide bond.

Q2: Why is my protein precipitating after adding the this compound reagent?

Protein precipitation or aggregation during PEGylation is a common issue that can arise from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.

  • Over-PEGylation: A high molar ratio of PEG reagent to protein can lead to extensive modification of the protein surface. This can alter the protein's conformation and stability, sometimes promoting aggregation.

  • Solvent Effects: The this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent (typically >10% of the total reaction volume) can denature the protein.

  • Poor Reagent Quality: The NHS ester group is sensitive to moisture and can hydrolyze over time, becoming non-reactive. Using hydrolyzed reagent can lead to inconsistent results.

Q3: How does pH critically affect the PEGylation reaction and protein stability?

The pH of the reaction buffer is a critical parameter that requires careful optimization. It represents a balance between reaction efficiency and reagent stability:

  • Amine Reactivity: The reaction between the NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. At a lower pH, primary amines are protonated (-NH₃⁺), which makes them less nucleophilic and slows the reaction rate.

  • NHS Ester Hydrolysis: The stability of the NHS ester is inversely proportional to pH. As the pH increases, the rate of hydrolysis (reaction with water) also increases significantly, which deactivates the PEG reagent. The half-life of an NHS ester can be over two hours at pH 7.4 but drops to under ten minutes at pH 9.0.

  • Protein Stability: Each protein has a unique pH range where it maintains its structural integrity. Performing the reaction outside of this range can lead to unfolding and precipitation.

Therefore, the optimal pH must be high enough to deprotonate a sufficient number of amines for an efficient reaction but low enough to minimize both NHS ester hydrolysis and protein instability.

Q4: What is the optimal molar ratio of this compound to protein?

There is no single optimal molar ratio; it must be determined empirically for each specific protein. A higher molar excess of the PEG reagent can increase the degree of PEGylation but also raises the risk of multi-PEGylation and aggregation. It is recommended to perform small-scale pilot experiments, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1 of PEG to protein) to find the best balance between PEGylation efficiency and protein recovery.

Q5: Which buffers should I use for the PEGylation reaction?

It is essential to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffers are suitable choices.

  • Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided as they contain primary amines that will quench the reaction.

If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the PEGylation.

Troubleshooting Guide

This section addresses specific precipitation problems and provides actionable solutions.

Problem 1: My protein precipitates immediately after I add the this compound solution.

  • Potential Cause: High local concentration of the PEG reagent or the organic solvent used to dissolve it (e.g., DMSO, DMF). This can cause "solvent shock" and denature the protein.

  • Troubleshooting Steps:

    • Add Reagent Slowly: Add the dissolved PEG reagent to the protein solution dropwise while gently stirring or vortexing.

    • Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. If necessary, use a more concentrated stock of the PEG reagent.

    • Cool the Reaction: Performing the reaction at 4°C can slow down both the conjugation and potential aggregation processes, giving the protein more time to adapt.

Problem 2: My protein solution becomes cloudy and precipitates during the incubation period.

  • Potential Cause: This often indicates that the reaction conditions (pH, temperature, molar ratio) are destabilizing the protein over time, leading to aggregation.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Perform a pH screening experiment (e.g., from pH 7.0 to 8.5) to identify the optimal pH for your specific protein's stability and reactivity.

    • Optimize Molar Ratio: Test a range of PEG:protein molar ratios. Precipitation may be caused by over-PEGylation, so reducing the amount of PEG reagent could solve the issue.

    • Lower the Temperature: Incubate the reaction at 4°C instead of room temperature. This will slow the reaction rate, so you may need to increase the incubation time.

    • Reduce Protein Concentration: Try the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).

Problem 3: How can I proactively prevent precipitation?

  • Potential Cause: The inherent instability of a protein or suboptimal reaction conditions.

  • Preventative Measures:

    • Add Stabilizing Excipients: The inclusion of certain additives in the reaction buffer can help maintain protein stability and suppress aggregation. Common stabilizers include sugars (sucrose, trehalose), polyols (glycerol), and certain amino acids (arginine, glycine). Low concentrations of non-ionic surfactants like Polysorbate 20 can also be effective.

    • Ensure High Purity of Starting Protein: Pre-existing aggregates in your protein sample can act as seeds, accelerating further aggregation during the reaction. Ensure your protein is highly pure and monomeric before starting.

    • Systematic Optimization: Before proceeding with a large-scale reaction, perform a systematic optimization of key parameters using a small amount of your protein (see Protocol 2).

Data Presentation

The tables below summarize key quantitative parameters for planning your PEGylation experiments.

Table 1: Key Reaction Parameters for this compound PEGylation

ParameterRecommended RangeRemarks
Reaction pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. Must be optimized for each protein.
PEG:Protein Molar Ratio 5:1 to 20:1Highly protein-dependent. Start with a lower ratio and increase as needed based on analytical results.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase aggregation risk. Consider starting with a lower concentration if precipitation is an issue.
Reaction Temperature 4°C or Room Temperature (20-25°C)4°C slows the reaction but can improve stability. Room temperature reactions are faster (30-60 min) vs. 2-4 hours at 4°C.
Reaction Buffer Amine-free buffers (PBS, HEPES, Bicarbonate)Buffers like Tris or glycine will compete with the protein and must be avoided.
Organic Solvent < 10% (v/v)The this compound is dissolved in DMSO or DMF; keep its final volume low to prevent protein denaturation.

Table 2: Common Stabilizing Excipients to Prevent Precipitation

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Increases protein stability through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

  • Buffer Exchange: Ensure the protein is in a suitable amine-free buffer (e.g., 0.1 M PBS, pH 7.4). If not, perform a buffer exchange via dialysis or with a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare PEG Reagent: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve it in anhydrous DMSO or DMF to a stock concentration of ~10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Initiate Conjugation: While gently stirring the protein solution, add the calculated amount of dissolved this compound to achieve the desired molar excess. Add the reagent slowly to avoid high local concentrations.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purification: Remove excess PEG reagent and byproducts to purify the PEGylated protein. Size-exclusion chromatography (SEC) or dialysis are common methods.

  • Analysis: Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight and SEC-HPLC to quantify the extent of PEGylation and check for aggregates.

Protocol 2: Optimizing PEGylation Reaction Conditions

To identify the best conditions and prevent precipitation, a matrix approach is recommended.

  • Setup: Prepare a series of small-scale reactions (e.g., 50-100 µL) in parallel.

  • Vary Parameters:

    • pH: Set up reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) using an appropriate amine-free buffer system.

    • Molar Ratio: For each pH, test a range of PEG:protein molar ratios (e.g., 5:1, 10:1, 20:1).

  • Incubation: Incubate all reactions under identical temperature and time conditions (e.g., room temperature for 1 hour).

  • Monitoring: Visually inspect each reaction for signs of precipitation.

  • Analysis: After incubation, analyze a small aliquot from each reaction by SDS-PAGE. Compare the degree of PEGylation (shift in protein band) and the amount of remaining unmodified protein.

  • Selection: Choose the combination of pH and molar ratio that provides the highest yield of the desired PEGylated product without causing precipitation.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

PEGylation_Workflow A 1. Prepare Protein (Buffer Exchange, Concentration Adjustment) C 3. Initiate Reaction (Add PEG to Protein) A->C B 2. Prepare PEG Reagent (Dissolve in DMSO/DMF) B->C D 4. Incubate (RT or 4°C) C->D E 5. Quench Reaction (Optional, Add Tris) D->E F 6. Purify Conjugate (SEC or Dialysis) E->F G 7. Analyze Product (SDS-PAGE, HPLC) F->G

Caption: Standard experimental workflow for protein PEGylation with this compound.

Troubleshooting_Precipitation start Precipitation Observed? cause1 High local reagent conc. or solvent shock? start->cause1 During reagent addition cause2 Suboptimal pH or Molar Ratio? start->cause2 During incubation sol1 Action: • Add PEG reagent slowly • Limit DMSO/DMF to <10% • React at 4°C cause1->sol1 sol2 Action: • Perform pH screening (7.0-8.5) • Test lower PEG:protein ratios cause2->sol2 sub_q1 Are conditions already optimized? cause2->sub_q1 cause3 High Protein Concentration? sol3 Action: • Reduce protein concentration (e.g., 1-2 mg/mL) cause3->sol3 cause4 Inherent Protein Instability? sol4 Action: • Add stabilizing excipients (Sucrose, Arginine, etc.) cause4->sol4 sub_q1->cause3 No sub_q1->cause4 Yes

Caption: Troubleshooting decision tree for managing protein precipitation during PEGylation.

References

Side reactions of NHS esters and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker?

A1: NHS esters react with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2]

Q2: What is the most common side reaction with NHS esters?

A2: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[1] This reaction competes with the desired amine reaction and results in a non-reactive carboxylic acid, reducing the efficiency of the crosslinking.[1] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, NHS esters can have side reactions with other nucleophilic groups, although the reactivity is generally lower than with primary amines. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react with NHS esters to form unstable ester linkages that can be hydrolyzed or displaced by amines.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

Q4: Which buffers should I avoid when using NHS ester crosslinkers?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.

Q5: How should I store and handle NHS ester crosslinkers?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, use anhydrous (dry) solvent to prepare stock solutions immediately before use.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible CauseRecommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Suboptimal pH The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within the protein's tertiary structure. Consider denaturing the protein if its native conformation is not required for your application. Alternatively, you can try a crosslinker with a longer spacer arm.
Poor solubility of the NHS ester reagent Many non-sulfonated NHS esters are not water-soluble and must be dissolved in a water-miscible organic solvent like anhydrous DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be less than 10%.
Problem 2: Aggregation of Conjugates
Possible CauseRecommended Solution
High degree of labeling Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications per protein molecule. Excessive modification can alter the protein's properties and lead to aggregation.
Change in protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and aggregation. Ensure the buffer pH is not close to the predicted pI of the conjugate.
Denaturation The reaction conditions or the modification itself may cause the protein to denature and precipitate. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of modification and the risk of denaturation.
Problem 3: Non-specific Binding or High Background
Possible CauseRecommended Solution
Excess unreacted NHS ester If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications. Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM and incubate for 15 minutes.
Side reactions with other nucleophiles Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004 to 5 hours
8.041 hour
8.6410 minutes

Experimental Protocols

General Protocol for Protein Conjugation with an NHS Ester
  • Buffer Preparation: Prepare an amine-free reaction buffer such as 0.1 M phosphate buffer, 0.1 M carbonate-bicarbonate buffer, or 0.1 M borate buffer with a pH between 7.2 and 8.5.

  • Protein Preparation: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, non-reacted crosslinker and byproducts by dialysis, desalting column, or size-exclusion chromatography.

Visualizations

NHS_Ester_Reactions cluster_main NHS Ester Reactions cluster_side Side Reactions NHSEster NHS Ester AmideBond Stable Amide Bond (Desired Product) NHSEster->AmideBond Aminolysis Hydrolysis Hydrolysis (Inactive Carboxylic Acid) NHSEster->Hydrolysis Hydrolysis UnstableAdducts Unstable Adducts NHSEster->UnstableAdducts Side Reactions PrimaryAmine Primary Amine (e.g., Lysine, N-terminus) PrimaryAmine->AmideBond NHS_leaving N-Hydroxysuccinimide Water Water (H₂O) Water->Hydrolysis OtherNucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys, His) OtherNucleophiles->UnstableAdducts

Caption: Primary and side reactions of NHS esters.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Conjugation Efficiency Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh & dissolved in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Protein Are primary amines accessible? Check_Reagent->Check_Protein Yes Prepare_Fresh Prepare fresh reagent solution Check_Reagent->Prepare_Fresh No Optimize_Conditions Consider denaturation or longer spacer arm Check_Protein->Optimize_Conditions No Success Successful Conjugation Check_Protein->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Check_Protein Optimize_Conditions->Success

Caption: Workflow for troubleshooting low conjugation efficiency.

References

Incompatible buffers to avoid in m-PEG24-NHS ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on buffer selection for successful m-PEG24-NHS ester conjugation reactions. Avoiding incompatible buffers is critical to prevent significant reductions in conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound reaction yielding poor conjugation results?

A1: Low conjugation efficiency is a common problem often attributable to the reaction conditions. A primary reason is the use of incompatible buffers containing primary amines, which compete with your target molecule for reaction with the NHS ester.[1][2] Another significant factor is the hydrolysis of the NHS ester, a competing reaction that becomes more pronounced at higher pH.[3][4] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4]

Q2: Which specific buffers should I absolutely avoid in my this compound reaction?

A2: Buffers containing primary amines are incompatible and must be avoided. These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These buffers will react with the this compound, reducing the amount available to conjugate to your target molecule and thereby lowering the yield of your desired product.

Q3: What are the recommended compatible buffers for this reaction?

A3: Several amine-free buffers are well-suited for NHS ester conjugation reactions. These include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

The recommended pH for these buffers is between 7.2 and 8.5 to ensure the primary amines on the target molecule are sufficiently deprotonated for reaction while minimizing hydrolysis of the NHS ester.

Q4: My protein is in a Tris-based buffer. What should I do before starting the conjugation?

A4: If your protein is in an incompatible buffer like Tris, a buffer exchange is necessary before initiating the this compound reaction. This can be achieved through methods such as dialysis or gel filtration to move your protein into a compatible, amine-free buffer like PBS.

Q5: Can any other substances in my reaction mixture interfere with the conjugation?

A5: Yes, other nucleophiles can also compete with the reaction. High concentrations of substances like sodium azide (> 3 mM) or glycerol (20-50%) can decrease reaction efficiency. It is also crucial to use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound, as moisture can lead to hydrolysis of the reagent before it is added to the reaction.

Buffer Compatibility Summary

The following table summarizes compatible and incompatible buffers for this compound reactions:

Buffer TypeCompatibilityRationale for IncompatibilityRecommended Alternatives
Tris IncompatibleContains primary amines that compete with the target molecule for reaction with the NHS ester.PBS, HEPES, Borate, Carbonate-bicarbonate
Glycine IncompatibleContains a primary amine that directly competes with the target molecule.PBS, HEPES, Borate, Carbonate-bicarbonate
Phosphate-Buffered Saline (PBS) CompatibleAmine-free and maintains a stable pH within the optimal range for NHS ester reactions.-
HEPES CompatibleAn effective amine-free buffer for maintaining pH in the recommended range.-
Borate CompatibleA suitable amine-free buffer option for NHS ester conjugations.-
Carbonate-bicarbonate CompatibleProvides good buffering capacity in the optimal alkaline pH range for the reaction.-

Experimental Protocols

A general protocol for protein labeling with an this compound is as follows:

  • Protein Preparation: Ensure the protein is in a compatible, amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or gel filtration.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and byproducts using dialysis, gel filtration, or a desalting column.

Visualizing the Buffer Selection Process

The following diagram illustrates the decision-making process for selecting an appropriate buffer for your this compound reaction.

BufferSelectionWorkflow start Start: Prepare for This compound Reaction check_buffer Check current buffer of target molecule start->check_buffer is_amine_free Is the buffer amine-free? check_buffer->is_amine_free buffer_exchange Perform buffer exchange (e.g., dialysis, gel filtration) into a compatible buffer is_amine_free->buffer_exchange No proceed Proceed with conjugation reaction is_amine_free->proceed Yes compatible_buffer_list Compatible Buffers: - PBS - HEPES - Borate - Carbonate-bicarbonate buffer_exchange->compatible_buffer_list buffer_exchange->proceed end End: Successful Conjugation proceed->end

Caption: Workflow for selecting a compatible buffer for this compound reactions.

References

Technical Support Center: m-PEG24-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG24-NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound?

The this compound is an amine-reactive reagent used for the covalent modification of proteins, peptides, and other molecules containing primary amines (-NH2). The reaction, a nucleophilic acyl substitution, involves the primary amine attacking the carbonyl group of the N-hydroxysuccinimide (NHS) ester. This forms a stable and irreversible amide bond, with NHS being released as a byproduct.[1][] This process is commonly referred to as PEGylation and is used to enhance the solubility and stability of the target molecule.[3][4]

Q2: What are the optimal conditions for an this compound reaction?

For efficient conjugation, the reaction should be performed in an amine-free buffer at a pH between 7.2 and 8.5.[5] The optimal pH for the modification of biomolecules is typically between 8.3 and 8.5. At this pH, the primary amines on the target molecule are sufficiently deprotonated to act as effective nucleophiles. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.

Q3: What is the primary side reaction that can occur, and how can it be minimized?

The primary competing side reaction is the hydrolysis of the NHS ester, which deactivates the PEG reagent by converting the NHS ester to an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH, increasing significantly at more alkaline conditions. To minimize hydrolysis, it is recommended to:

  • Prepare fresh solutions of the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Avoid prolonged storage of the NHS ester in aqueous solutions.

  • Work within the recommended pH range and reaction time to balance the rate of conjugation against the rate of hydrolysis.

Q4: How do I stop or "quench" the this compound reaction?

To terminate the conjugation reaction, a quenching agent with a primary amine is added to the reaction mixture. This agent consumes any unreacted this compound, preventing further modification of the target molecule. Common quenching agents include Tris, glycine, ethanolamine, or hydroxylamine. The quenching agent is typically added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Potential Cause Recommended Solution
Hydrolyzed this compound The NHS ester is moisture-sensitive. Ensure it is stored properly under desiccated conditions. Always prepare fresh solutions in anhydrous DMSO or DMF immediately before the experiment. You can test for NHS ester activity by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.
Incorrect Buffer Composition The presence of primary amines in the reaction buffer (e.g., Tris, glycine) will compete with your target molecule. Use a non-amine containing buffer such as phosphate, HEPES, or borate at the recommended pH. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Suboptimal pH The reaction is most efficient at a pH of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines on the target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester. Verify the pH of your reaction buffer.
Low Concentration of Reactants Reactions in dilute solutions may be less efficient. If possible, increase the concentration of your target molecule and the this compound.
Steric Hindrance The primary amine on your target molecule may be sterically hindered, slowing down the reaction rate. Consider increasing the reaction time or the molar excess of the this compound.

Problem: Poor Solubility of the Final Conjugate

Potential Cause Recommended Solution
Hydrophobicity of the Target Molecule If your target molecule is inherently hydrophobic, conjugation with a highly hydrophilic PEG chain like m-PEG24 should improve solubility. However, if aggregation is observed, consider optimizing the degree of PEGylation by adjusting the molar ratio of the reactants.
Precipitation during Reaction If precipitation occurs during the reaction, it may be due to suboptimal buffer conditions or high concentrations of reactants. Try adjusting the buffer composition or performing the reaction at a lower concentration.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pH Temperature (°C) Half-life
7.004-5 hours
8.6410 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Ensure the protein solution is free of any substances containing primary amines.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or at 4°C. The optimal molar ratio may need to be determined empirically.

  • Quenching: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound, hydrolyzed PEG, and quenching agent by size-exclusion chromatography or dialysis.

Protocol 2: Quenching the this compound Reaction

  • Prepare Quenching Solution: Prepare a stock solution of a primary amine-containing buffer. Common choices include:

    • 1 M Tris-HCl, pH 8.0

    • 1 M Glycine, pH 8.0

  • Add to Reaction Mixture: Add the quenching solution to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.

  • Proceed to Purification: After quenching, proceed with the purification of your PEGylated product.

Visualizations

mPEG_NHS This compound AmideBond Stable Amide Bond (PEGylated Product) mPEG_NHS->AmideBond Reacts with PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->AmideBond NHS_LeavingGroup NHS (Leaving Group) AmideBond->NHS_LeavingGroup releases Reaction_Mixture Reaction Mixture (contains unreacted This compound) Quenched_PEG Quenched PEG Reaction_Mixture->Quenched_PEG add Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_PEG Purification Purification Quenched_PEG->Purification proceed to Target_Molecule PEGylated Target Molecule Target_Molecule->Purification Start Low/No Conjugation Yield Check_Reagent Is the m-PEG24-NHS ester solution fresh? Start->Check_Reagent Check_Buffer Is the buffer amine-free? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh reagent in anhydrous solvent. Check_Reagent->Prepare_Fresh No Check_pH Is the pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange. Check_Buffer->Buffer_Exchange No Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Optimize_Conditions Optimize reaction conditions (concentration, time, molar ratio). Check_pH->Optimize_Conditions Yes Prepare_Fresh->Check_Buffer Buffer_Exchange->Check_pH Adjust_pH->Optimize_Conditions Success Successful Conjugation Optimize_Conditions->Success

References

Technical Support Center: Post-Conjugation Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG24-NHS ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

Excess this compound and its hydrolysis byproducts can interfere with downstream applications and analytics. The unreacted PEG reagent can compete for binding sites, alter the physicochemical properties of the final product, and complicate characterization techniques such as chromatography and mass spectrometry.[] Therefore, its removal is essential to ensure the purity, activity, and accurate characterization of the PEGylated molecule.

Q2: What is the first step I should take after the conjugation reaction is complete?

Before proceeding to purification, it is critical to quench the reaction to deactivate any remaining reactive NHS esters.[2][3] This prevents further, non-specific reactions with your target molecule or other components in the reaction mixture. The NHS ester is susceptible to hydrolysis, which increases with higher pH.[2]

Q3: What are the common methods for quenching the NHS ester reaction?

The reaction can be quenched by adding a molar excess of a primary amine-containing compound. Common quenching agents include Tris, glycine, or ethanolamine.[4] A typical approach is to add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

Q4: What are the primary methods for purifying the PEGylated product from unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger, PEGylated products are based on differences in size and physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC): Highly effective at separating molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unreacted PEG reagent.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for separating molecules based on size using a semi-permeable membrane. It is efficient for concentrating the product and removing small molecule impurities.

  • Dialysis: A classic and gentle method for removing small molecules from a solution of macromolecules through a semi-permeable membrane.

Q5: How do I choose the best purification method for my experiment?

The choice of method depends on several factors, including the scale of your reaction, the required purity of your final product, the properties of your molecule, and the equipment available.

  • For high purity and analytical purposes: SEC is often the preferred method.

  • For large-scale production and rapid processing: TFF is a highly efficient and scalable option.

  • For gentle purification of smaller sample volumes: Dialysis is a simple and effective choice.

Purification Method Comparison

The following table summarizes a qualitative comparison of the primary purification methods. A detailed quantitative comparison is provided in the subsequent section.

FeatureSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Dialysis
Principle Separation by hydrodynamic volumeSeparation by size via a semi-permeable membrane with cross-flowDiffusion across a semi-permeable membrane based on a concentration gradient
Primary Advantage High resolution and purityFast, scalable, and combines concentration with purificationGentle, simple setup, and cost-effective for small volumes
Primary Disadvantage Can lead to sample dilution, longer processing times for large volumesRequires optimization of operating parameters, potential for membrane foulingTime-consuming, potential for sample loss due to non-specific binding to the membrane
Best Suited For Analytical separations, high-purity preparationsProcess development, large-scale manufacturingLab-scale purification, buffer exchange

Quantitative Data Summary

The following tables provide a summary of expected performance for each purification method. Note that actual results will vary depending on the specific protein, PEG reagent, and experimental conditions.

Table 1: Size Exclusion Chromatography (SEC) Performance

ParameterExpected ValueReference
Purity of PEGylated Protein >95%
Recovery of PEGylated Protein 85-95%-
Removal of Unreacted PEG >99%-

Table 2: Tangential Flow Filtration (TFF) Performance

ParameterExpected ValueReference
Purity of PEGylated Protein >90%
Recovery of PEGylated Protein >95%
Removal of Unreacted PEG >98%-

Table 3: Dialysis Performance

ParameterExpected ValueReference
Purity of PEGylated Protein >90%-
Recovery of PEGylated Protein >90%
Removal of Unreacted PEG >95% (after multiple buffer changes)

Experimental Workflows and Protocols

The following diagrams and protocols outline the key steps for quenching the reaction and performing each purification method.

Reaction Quenching Workflow

G start Conjugation Reaction Complete quench Add Quenching Agent (e.g., Tris, Glycine) start->quench Stop Reaction incubate Incubate (e.g., 15-30 min at RT) quench->incubate Ensure complete deactivation of NHS esters purify Proceed to Purification incubate->purify

Caption: Workflow for quenching the this compound reaction.

Protocol for Quenching:

  • Once the conjugation reaction has proceeded for the desired time, prepare a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0).

  • Add the quenching solution to the reaction mixture to achieve a final concentration of 20-50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • The quenched reaction mixture is now ready for purification.

Size Exclusion Chromatography (SEC) Workflow

G start Quenched Reaction Mixture prepare Equilibrate SEC Column with appropriate buffer start->prepare load Load Sample onto Column prepare->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect Separation based on size analyze Analyze Fractions (e.g., UV-Vis, SDS-PAGE) collect->analyze pool Pool Fractions Containing Pure PEGylated Product analyze->pool

Caption: Workflow for purification using Size Exclusion Chromatography.

Protocol for SEC:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the unreacted this compound. For most proteins, a resin with a pore size suitable for separating molecules in the range of 5-100 kDa will be effective.

  • Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the recommended flow rate until a stable baseline is achieved.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy (at 280 nm for protein) and SDS-PAGE to identify the fractions containing the purified PEGylated product.

  • Pooling: Pool the fractions that contain the pure product.

Tangential Flow Filtration (TFF) Workflow

G start Quenched Reaction Mixture setup Set up TFF System with appropriate MWCO membrane start->setup concentrate Concentrate Sample (optional) setup->concentrate Reduce volume diafilter Perform Diafiltration with desired buffer concentrate->diafilter Buffer exchange and removal of small molecules collect Collect Retentate (Purified Product) diafilter->collect

Caption: Workflow for purification using Tangential Flow Filtration.

Protocol for TFF:

  • Membrane Selection: Select a TFF membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your PEGylated protein but larger than the unreacted this compound. A general rule is to choose a MWCO that is 3-6 times smaller than the molecular weight of the molecule to be retained.

  • System Setup: Assemble the TFF system according to the manufacturer's instructions, including the selected membrane cassette or hollow fiber module.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the retentate while removing the permeate.

  • Diafiltration: Perform diafiltration by adding fresh buffer to the retentate at the same rate that permeate is being removed. This process effectively washes away the unreacted this compound and exchanges the buffer. Typically, 5-10 diavolumes are sufficient for near-complete removal of small molecules.

  • Product Recovery: Once the diafiltration is complete, collect the retentate, which contains your purified and buffer-exchanged PEGylated protein.

Dialysis Workflow

G start Quenched Reaction Mixture prepare Prepare Dialysis Tubing/Cassette (select appropriate MWCO) start->prepare load Load Sample into Tubing/Cassette prepare->load dialyze Dialyze against large volume of desired buffer load->dialyze change_buffer Change Dialysis Buffer (2-3 times) dialyze->change_buffer Maintain concentration gradient change_buffer->dialyze Continue dialysis recover Recover Purified Sample change_buffer->recover After final buffer change

Caption: Workflow for purification using Dialysis.

Protocol for Dialysis:

  • Membrane Selection: Choose a dialysis membrane with a MWCO that will retain your PEGylated protein while allowing the unreacted this compound to pass through. A MWCO of 10 kDa is often a good starting point for many proteins.

  • Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.

  • Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase due to osmosis.

  • Dialysis: Place the sealed dialysis container in a large volume of the desired buffer (typically 100-200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Changes: For efficient removal of the unreacted PEG, perform at least two to three buffer changes over a period of 24-48 hours. A common schedule is to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally let it dialyze overnight.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis tubing or cassette and recover your purified protein sample.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor resolution between PEGylated protein and unreacted PEG - Inappropriate column choice (pore size too large or too small) - Sample volume too large - Flow rate too high- Select a column with a fractionation range that provides good separation between the molecular weights of your conjugate and the free PEG. - Reduce the sample loading volume to less than 2% of the column volume. - Decrease the flow rate to allow for better separation.
Peak tailing or fronting - Non-specific interactions between the sample and the column matrix - Column is overloaded - Column bed is compromised- Modify the mobile phase by increasing the ionic strength (e.g., add 150 mM NaCl) or adding a non-ionic detergent. - Reduce the amount of protein loaded onto the column. - Repack or replace the column.
Low recovery of PEGylated protein - Adsorption of the protein to the column matrix - Precipitation of the protein on the column- Include additives in the mobile phase to reduce non-specific binding (e.g., arginine, detergents). - Ensure the protein is soluble in the mobile phase buffer. Consider changing the pH or buffer composition.
Tangential Flow Filtration (TFF) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low flux rate (slow filtration) - Membrane fouling - High sample viscosity - Concentration polarization- Optimize the transmembrane pressure (TMP) and cross-flow velocity. - Dilute the sample if it is too viscous. - Increase the cross-flow velocity to minimize the build-up of molecules at the membrane surface.
Low protein recovery - Non-specific binding of the protein to the membrane - Protein precipitation- Choose a membrane material with low protein binding properties (e.g., PES, modified cellulose). - Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability.
Incomplete removal of unreacted PEG - Insufficient number of diavolumes - Incorrect membrane MWCO- Increase the number of diafiltration volumes (typically 5-10 are needed). - Ensure the MWCO is large enough to allow the free PEG to pass through freely.
Dialysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Protein precipitation in the dialysis bag - Buffer conditions (pH, ionic strength) are not optimal for protein stability - Rapid change in buffer composition- Ensure the dialysis buffer is compatible with your protein. - Consider a stepwise dialysis to gradually change the buffer composition.
Low protein recovery - Non-specific binding to the dialysis membrane - Leakage from the dialysis bag- Use a low-protein-binding membrane material. - Ensure the dialysis tubing is securely clamped and check for any leaks before adding the sample.
Inefficient removal of unreacted PEG - Insufficient buffer volume or number of buffer changes - Incorrect MWCO of the membrane- Increase the volume of the dialysis buffer and perform more frequent buffer changes. - Use a membrane with a MWCO that is appropriate for the size of the unreacted PEG.

References

Improving reproducibility in experiments using m-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG24-NHS ester in their experiments. Our goal is to help you improve the reproducibility and efficiency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEGylation reagent that consists of a monomethylated polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminated with an N-hydroxysuccinimide (NHS) ester functional group.[1] Its primary application is the covalent modification of primary amines (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.[3][4] The hydrophilic PEG spacer also increases the water solubility of the conjugate.

Q2: What is the reaction mechanism of this compound with a protein?

A2: The NHS ester of m-PEG24-NHS reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the release of N-hydroxysuccinimide (NHS) as a byproduct.

Q3: What are the optimal reaction conditions for using this compound?

A3: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Within this range, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is still manageable. Reactions are typically carried out in non-amine-containing buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers.

Q4: How should this compound be stored and handled?

A4: this compound is highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in organic solvents can be stored at -20°C or -80°C for a limited time, but it is best to prepare fresh solutions for each experiment to ensure maximum reactivity.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of this compound Ensure the reagent is stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before each experiment.
Suboptimal reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of competing nucleophiles Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.
Insufficient molar excess of this compound The optimal molar ratio of NHS ester to the target molecule should be determined empirically. A common starting point is a 5- to 20-fold molar excess. For dilute protein solutions, a higher molar excess may be required to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Steric hindrance at the reaction site If the primary amines on your target molecule are sterically hindered, consider using a PEG-NHS ester with a longer spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not critical) may expose more reactive sites.
Inactive reagent Test the reactivity of your this compound. This can be done by intentionally hydrolyzing a small amount with a strong base (e.g., 0.5-1.0 N NaOH) and measuring the increase in absorbance at 260 nm, which corresponds to the release of NHS.
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High degree of PEGylation An excessive number of attached PEG chains can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction to control the degree of labeling. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between PEGylation and protein stability.
High concentration of organic solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature proteins.
Suboptimal buffer conditions for protein stability Ensure the chosen reaction buffer and pH are compatible with the stability of your specific protein.
Problem 3: Difficulty in Purifying the PEGylated Product
Possible Cause Recommended Solution
Co-elution of unreacted PEG and PEGylated protein Size exclusion chromatography (SEC) is effective for separating the PEGylated protein from unreacted, smaller molecules like hydrolyzed NHS ester. However, if the unreacted PEG reagent is large, separation from the mono-PEGylated product can be challenging.
Heterogeneity of the PEGylated product (multiple PEGylation sites) Ion exchange chromatography (IEX) can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges. Hydrophobic interaction chromatography (HIC) can also be a useful supplementary technique.
Separation of positional isomers Separating isomers with PEG attached at different sites can be very challenging. High-performance liquid chromatography (HPLC) techniques, such as reverse-phase HPLC (RP-HPLC) or IEX, may offer the resolution needed for analytical-scale separation.

Data and Protocols

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Note: The rate of hydrolysis is significantly influenced by buffer composition and temperature.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

  • Buffer Exchange: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5). If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate Reagent Amount: Determine the volume of the this compound solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer, such as Tris or glycine, can be added to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification: Remove unreacted this compound and the NHS byproduct from the PEGylated protein using a desalting column (size exclusion chromatography), dialysis, or another suitable chromatographic method.

Protocol 2: Verifying the Activity of this compound

  • Materials: this compound, anhydrous DMSO or DMF, amine-free buffer (pH 7-8), 0.5-1.0 N NaOH, quartz cuvettes, and a spectrophotometer.

  • Procedure: a. Dissolve 1-2 mg of the this compound in a small volume of anhydrous DMSO or DMF, and then dilute it in 2 mL of the amine-free buffer. b. Prepare a blank control with the same concentration of DMSO or DMF in 2 mL of the buffer. c. Immediately zero the spectrophotometer at 260 nm using the blank and measure the absorbance of the NHS ester solution. d. To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce rapid hydrolysis. e. Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS. If there is no measurable increase in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (Buffer Exchange to pH 7.2-8.5) conjugation Add NHS Ester to Protein (Control Molar Ratio) protein_prep->conjugation peg_prep Prepare Fresh this compound (in anhydrous DMSO/DMF) peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (Optional, e.g., Tris) incubation->quenching purify Purify Conjugate (SEC, IEX, etc.) quenching->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

General workflow for this compound conjugation.

troubleshooting_low_yield start Low Conjugation Yield? check_reagent Is NHS Ester Active? start->check_reagent check_ph Is pH 7.2-8.5? check_reagent->check_ph Yes solution_reagent Solution: Use fresh, properly stored reagent. Test activity. check_reagent->solution_reagent No check_buffer Amine-Free Buffer? check_ph->check_buffer Yes solution_ph Solution: Adjust buffer pH. check_ph->solution_ph No check_ratio Optimized Molar Ratio? check_buffer->check_ratio Yes solution_buffer Solution: Perform buffer exchange. check_buffer->solution_buffer No solution_ratio Solution: Titrate molar excess of NHS ester. check_ratio->solution_ratio No end Improved Yield check_ratio->end Yes solution_reagent->check_reagent solution_ph->check_ph solution_buffer->check_buffer solution_ratio->check_ratio signaling_pathway cluster_reactants Reactants cluster_side_reaction Competing Reaction cluster_products Desired Products protein Protein-NH2 (Deprotonated Amine) peg_protein PEGylated Protein (Stable Amide Bond) protein->peg_protein peg_nhs This compound hydrolyzed_peg Hydrolyzed PEG-COOH (Inactive) peg_nhs->hydrolyzed_peg Hydrolysis (Higher pH increases rate) peg_nhs->peg_protein water H2O water->hydrolyzed_peg nhs_side NHS hydrolyzed_peg->nhs_side releases nhs_main NHS peg_protein->nhs_main releases

References

Technical Support Center: EDC-NHS Coupling of PEG24 Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with EDC-NHS coupling, specifically for the conjugation of PEG24 spacers. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC-NHS coupling reaction?

A1: The EDC-NHS coupling process involves two critical steps, each with its own optimal pH range for maximum efficiency.

  • Carboxyl Activation: The activation of the carboxyl group on your molecule with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][4]

  • Amine Coupling: The subsequent reaction of the NHS-activated molecule with a primary amine (on your PEG24 spacer or biomolecule) is most effective at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS) is a frequent choice for this step.

Q2: Which buffers should I avoid in my EDC-NHS coupling reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these groups will compete with your intended reaction, leading to low yields and unwanted side products. Buffers to avoid include Tris, glycine, and acetate.

Q3: How should I properly handle and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture (hygroscopic) and their activity can be compromised by improper handling.

  • Storage: Store both EDC and NHS desiccated at -20°C.

  • Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial. Once opened, use the necessary amount and promptly reseal the vial under dry conditions. For frequent use, consider preparing single-use aliquots. It's recommended to prepare EDC and NHS solutions immediately before use.

Q4: What are the recommended molar ratios of EDC and NHS to my carboxyl-containing molecule?

A4: While the optimal molar ratio can vary depending on the specific molecules being conjugated, a common starting point is to use a molar excess of both EDC and NHS relative to the number of carboxyl groups. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a frequently suggested range. Some protocols suggest starting with a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively. Optimization of these ratios is often necessary to achieve the best results.

Troubleshooting Guide

This guide addresses common issues that may arise during the EDC-NHS coupling of a PEG24 spacer.

Issue 1: Low or No Conjugation Yield

This is one of the most frequently encountered problems in EDC-NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a pH meter calibrated for the temperature of your buffers. For the activation step, ensure the pH is between 4.5 and 6.0. For the amine coupling step, adjust the pH to 7.0-8.5.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly desiccated at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Presence of Competing Nucleophiles Ensure your buffers are free from primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate). These will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling.
Hydrolysis of NHS-ester The NHS-ester intermediate is susceptible to hydrolysis, which is more rapid at higher pH. Perform the coupling step as soon as possible after the activation step.
Steric Hindrance The PEG24 spacer itself can help mitigate some steric hindrance. However, if the conjugation site on your molecule is in a sterically hindered location, this may prevent efficient coupling. Consider optimizing the linker length if this is a suspected issue.
Issue 2: Precipitation During the Reaction

Precipitation of your molecule of interest during the reaction can significantly decrease your final yield.

Potential Cause Recommended Action
Protein Aggregation Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the selected reaction buffers. A buffer exchange step might be necessary to ensure compatibility.
High EDC Concentration In some instances, very high concentrations of EDC can cause precipitation. If you are using a large excess of EDC and observe precipitation, try reducing the concentration.
Poor Solubility of Reactants If you are performing the reaction in an organic solvent, ensure it is anhydrous and that all reactants are soluble. For aqueous reactions, confirm that your biomolecule is at a suitable concentration.

Experimental Protocols

Two-Step EDC-NHS Coupling Protocol for PEG24 Conjugation (Aqueous)

This protocol is a general guideline for the in-situ activation of a carboxyl-containing molecule and subsequent conjugation to an amine-terminated PEG24 spacer.

Materials:

  • Carboxyl-containing molecule

  • Amine-terminated PEG24

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column

Procedure:

  • Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening. Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Activation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Add the EDC and NHS/Sulfo-NHS to the solution of your carboxyl-containing molecule. A common starting point is a 2-10 fold molar excess of EDC and NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment (Optional but Recommended): To proceed with the coupling reaction, you can either perform a buffer exchange into the Coupling Buffer using a desalting column or carefully add a concentrated phosphate buffer to raise the pH of the reaction mixture to 7.2-7.5. The buffer exchange method is preferred as it also removes excess EDC and NHS.

  • Coupling: Immediately add the amine-terminated PEG24 spacer to the activated molecule solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography (desalting column).

Visualizations

EDC_NHS_Coupling_Workflow cluster_side_reactions Potential Side Reactions Molecule_COOH Carboxyl-containing Molecule (R-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC NHS NHS NHS_Ester NHS-Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis of NHS-Ester O_Acylisourea->Hydrolysis + H2O PEG24_NH2 PEG24-Amine (H2N-PEG24) Conjugate Stable Amide Bond (R-CO-NH-PEG24) NHS_Ester->Conjugate + PEG24-NH2 NHS_Ester->Hydrolysis + H2O (competing reaction)

Caption: Workflow of the two-step EDC-NHS coupling reaction for PEG24 conjugation.

Troubleshooting_Decision_Tree Start Low or No Yield? Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Start->Check_pH Yes Precipitation Precipitation Observed? Start->Precipitation No Check_Reagents Use Fresh/Properly Stored EDC and NHS Check_pH->Check_Reagents Check_Buffers Ensure Buffers are Free of Amines and Carboxylates Check_Reagents->Check_Buffers Check_Hydrolysis Minimize Time Between Activation and Coupling Check_Buffers->Check_Hydrolysis Optimize_Ratios Optimize Molar Ratios of EDC/NHS to Molecule Check_Hydrolysis->Optimize_Ratios Success Improved Yield Optimize_Ratios->Success Check_Concentration Reduce EDC Concentration Precipitation->Check_Concentration Yes Precipitation->Success No, problem solved Check_Solubility Ensure Protein Stability and Solubility in Buffers Check_Concentration->Check_Solubility Check_Solubility->Success

Caption: Troubleshooting decision tree for low yield in EDC-NHS coupling reactions.

References

Validation & Comparative

Navigating the PEGylation Landscape: A Comparative Guide to m-PEG24-NHS Ester and Other PEG-NHS Ester Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) chains to biologics—a process known as PEGylation—is a cornerstone technique for enhancing therapeutic efficacy. The choice of PEG-NHS ester length is a critical parameter that significantly influences the pharmacokinetic profile, stability, and bioactivity of the resulting conjugate. This guide provides an objective comparison of m-PEG24-NHS ester with other PEG-NHS ester lengths, supported by experimental data, to inform the selection of the optimal reagent for your specific application.

The covalent modification of proteins with PEG via N-Hydroxysuccinimide (NHS) esters, which react with primary amines on lysine residues and the N-terminus, can profoundly alter their physicochemical properties. Longer PEG chains generally lead to a greater hydrodynamic size, which in turn can extend plasma half-life by reducing renal clearance and protecting against proteolytic degradation. However, this increase in size may also introduce steric hindrance, potentially diminishing the biological activity of the protein. This guide will delve into the nuanced effects of varying PEG chain lengths on key performance indicators of PEGylated proteins.

Performance Comparison of Different PEG-NHS Ester Lengths

The selection of an appropriate PEG-NHS ester length is a balancing act between improving pharmacokinetic properties and preserving biological function. The following table summarizes quantitative data from various studies, illustrating the impact of PEG chain length on critical parameters of PEGylated proteins.

ParameterPEG Chain LengthProtein ModelObservationReference
Hydrodynamic Radius (Rh) 5 kDa vs. 10 kDa vs. 20 kDaHuman Serum Albumin (HSA)A linear relationship was observed between the molecular weight of the attached PEG and the hydrodynamic radius of the PEGylated HSA. Increasing the PEG size from 5 kDa to 20 kDa resulted in a progressive increase in the effective size of the protein in solution.[1]
In Vitro Activity 2 kDa vs. 5 kDa vs. 10 kDaLysozymeLower molecular weight PEGs and lower degrees of PEGylation resulted in higher residual enzyme activity. This is attributed to reduced steric hindrance with shorter PEG chains.[2]
In Vivo Half-life 20 kDa vs. 40 kDa vs. 60 kDaInterferon-α-2a (IFN-α-2a)A substantial increase in plasma half-life was observed with increasing PEG length. The half-life increased from 13.3 hours for the 20 kDa PEG conjugate to 49.3 hours for the 60 kDa conjugate, compared to 1.2 hours for the non-PEGylated protein.[3]
Conformational Stability 2 kDa vs. 5 kDa vs. 10 kDaLysozymeHigher PEG molecular weights and greater degrees of PEGylation led to enhanced conformational and colloidal stability of the protein.[2]
Proteolytic Resistance 30 kDa vs. 40 kDa (linear & 2-armed)Alpha-1 Antitrypsin (AAT)Conjugation to larger PEGs, particularly a 2-armed 40 kDa PEG, significantly improved the resistance of AAT to proteolysis.[4]
Renal Clearance < 20 kDa vs. > 30 kDaGeneral PEGylated ProteinsPEGylated proteins with a molecular weight of less than 20 kDa are primarily cleared through the kidneys, while those with larger molecular weights exhibit slower renal clearance and a shift towards the hepatic clearance pathway.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

General Protocol for Protein PEGylation with m-PEG-NHS Esters

This protocol provides a general framework for the covalent attachment of m-PEG-NHS esters of varying lengths to a target protein. Optimization of the molar excess of the PEG reagent, reaction time, and buffer conditions is recommended for each specific protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

  • m-PEG-NHS ester (e.g., m-PEG4-NHS, m-PEG12-NHS, m-PEG24-NHS, etc.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction: Add a calculated molar excess (e.g., 5 to 50-fold) of the dissolved m-PEG-NHS ester to the protein solution. Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction: To stop the reaction, add the quenching solution to the reaction mixture.

  • Purification of the PEGylated Protein: Remove unreacted PEG reagent and byproducts by SEC or IEX.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol for Assessing In Vitro Activity of PEGylated Enzymes

This protocol outlines a general method for comparing the biological activity of a PEGylated enzyme with its unmodified counterpart. The specific substrate and assay conditions will depend on the enzyme being studied.

Materials:

  • Unmodified enzyme (control)

  • Purified PEGylated enzyme conjugates (with different PEG lengths)

  • Enzyme-specific substrate

  • Assay buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the unmodified and PEGylated enzymes at a known concentration. Prepare a stock solution of the substrate in the appropriate assay buffer.

  • Assay Setup: In a microplate, add the assay buffer to each well.

  • Enzyme Addition: Add equal amounts of the unmodified and each of the PEGylated enzymes to their respective wells.

  • Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each enzyme variant. The residual activity of the PEGylated enzymes can be expressed as a percentage of the activity of the unmodified enzyme.

Visualizing the Impact of PEGylation

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships in protein PEGylation.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer PEGylation Reaction\n(pH 7.2-8.0) PEGylation Reaction (pH 7.2-8.0) Protein in\nAmine-Free Buffer->PEGylation Reaction\n(pH 7.2-8.0) m-PEG-NHS Ester\nin DMSO/DMF m-PEG-NHS Ester in DMSO/DMF m-PEG-NHS Ester\nin DMSO/DMF->PEGylation Reaction\n(pH 7.2-8.0) Quenching Quenching PEGylation Reaction\n(pH 7.2-8.0)->Quenching Purification (SEC/IEX) Purification (SEC/IEX) Quenching->Purification (SEC/IEX) Characterization (SDS-PAGE, MS) Characterization (SDS-PAGE, MS) Purification (SEC/IEX)->Characterization (SDS-PAGE, MS)

Caption: A generalized workflow for protein PEGylation using m-PEG-NHS esters.

PEG_Length_Effects cluster_properties Physicochemical & Pharmacokinetic Properties PEG Chain Length PEG Chain Length Hydrodynamic\nRadius Hydrodynamic Radius PEG Chain Length->Hydrodynamic\nRadius Increases Plasma\nHalf-life Plasma Half-life PEG Chain Length->Plasma\nHalf-life Increases Proteolytic\nResistance Proteolytic Resistance PEG Chain Length->Proteolytic\nResistance Increases Renal\nClearance Renal Clearance PEG Chain Length->Renal\nClearance Decreases In Vitro\nActivity In Vitro Activity PEG Chain Length->In Vitro\nActivity Decreases (often)

Caption: The influence of PEG chain length on key biopharmaceutical properties.

References

A Head-to-Head Comparison: m-PEG24-NHS Ester vs. Heterobifunctional Crosslinkers like SM(PEG)n

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of crosslinking and modification reagents is paramount to the success of their projects. This guide provides an objective comparison between monofunctional m-PEG24-NHS ester and heterobifunctional crosslinkers, exemplified by the SM(PEG)n series. We will delve into their fundamental differences in reactivity and application, supported by experimental considerations and data to inform your selection process.

At the heart of bioconjugation, PEGylation—the process of covalently attaching polyethylene glycol (PEG) chains to molecules—stands out as a powerful technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[][2][3] This modification can improve water solubility, increase stability, prolong circulatory half-life, and reduce immunogenicity.[2][4] The choice between a monofunctional PEGylating agent and a heterobifunctional crosslinker depends entirely on the desired outcome: modifying a single molecule or linking two distinct molecules.

Understanding the Reagents: Structure and Reactivity

This compound: The Monofunctional Modifier

The this compound is a linear PEG derivative with a methoxy group capping one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. The '24' denotes a chain of 24 PEG units. Its sole purpose is to PEGylate a target molecule. The NHS ester specifically reacts with primary amines (-NH2), commonly found on the N-terminus of proteins and the side chains of lysine residues, to form a stable and irreversible amide bond. This reaction is most efficient at a pH range of 7 to 9.

SM(PEG)n: The Heterobifunctional Bridge

In contrast, SM(PEG)n (Succinimidyl-[(N-maleimidomethyl)cyclohexane]-carboxylate with a PEG spacer) is a heterobifunctional crosslinker. It possesses two different reactive groups: an NHS ester and a maleimide group, connected by a PEG spacer of 'n' units (where 'n' can be 2, 4, 6, 8, 12, 24, etc.). This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The NHS ester targets primary amines (pH 7-9), while the maleimide group specifically reacts with sulfhydryl groups (-SH), typically found on cysteine residues, to form a stable thioether bond (pH 6.5-7.5).

Key Differences at a Glance

FeatureThis compoundSM(PEG)n
Functionality MonofunctionalHeterobifunctional
Reactive Groups N-Hydroxysuccinimide (NHS) esterNHS ester and Maleimide
Target Moieties Primary amines (-NH2)Primary amines (-NH2) and Sulfhydryls (-SH)
Primary Application PEGylation of a single molecule to improve its properties (e.g., solubility, half-life)Crosslinking two different molecules together (e.g., antibody to a drug)
Bond Formed Stable amide bondStable amide and thioether bonds
Reaction pH 7.0 - 9.0 for NHS-amine reaction7.0 - 9.0 for NHS-amine; 6.5 - 7.5 for maleimide-thiol

Visualizing the Chemistry: Reaction Mechanisms

To better understand the functional differences, let's visualize their respective reaction pathways.

m_PEG24_NHS_ester_reaction cluster_reactants Reactants cluster_product Product mPEG m-PEG24-O- NHS NHS Ester PEGylated_Protein m-PEG24-NH-Protein (Stable Amide Bond) NHS->PEGylated_Protein pH 7-9 Protein Protein-NH2 (Primary Amine) Protein->PEGylated_Protein Free_NHS NHS (Byproduct) SM_PEG_n_reaction cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction SMPG NHS-PEGn-Maleimide Intermediate Maleimide-PEGn-NH-Molecule 1 SMPG->Intermediate pH 7-9 Protein1 Molecule 1 (e.g., Antibody) -NH2 Protein1->Intermediate Final_Conjugate Molecule 2-S-PEGn-NH-Molecule 1 (Final Conjugate) Intermediate->Final_Conjugate pH 6.5-7.5 Protein2 Molecule 2 (e.g., Drug) -SH Protein2->Final_Conjugate

References

The Decisive Advantage: A Comparative Guide to Monodisperse m-PEG24-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for precision and reproducibility in their therapeutic molecules, the choice of a PEGylation reagent is a critical determinant of success. This guide provides an objective comparison of monodisperse m-PEG24-NHS ester with its polydisperse alternatives, supported by experimental data, to underscore its advantages in creating more effective and safer bioconjugates.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). It can improve solubility, extend circulation half-life, and reduce immunogenicity. However, the nature of the PEG reagent itself plays a pivotal role in the ultimate performance of the conjugate. Traditional PEGylation has relied on polydisperse PEGs, which are mixtures of polymers with varying chain lengths. In contrast, monodisperse PEGs, such as this compound, offer a defined molecular weight, a feature that translates into significant advantages in homogeneity, pharmacokinetics, and therapeutic efficacy.

Unveiling the Homogeneity Advantage: Monodisperse vs. Polydisperse PEGs

The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution. A monodisperse reagent like this compound consists of a single, precisely defined chain length, ensuring the creation of a homogenous bioconjugate with a consistent drug-to-antibody ratio (DAR).[1] This uniformity simplifies characterization, enhances batch-to-batch reproducibility, and minimizes the risks associated with product heterogeneity.[2][3]

Polydisperse PEGs, on the other hand, lead to a heterogeneous mixture of conjugates with varying numbers of PEG units and, consequently, different pharmacological properties. This variability can complicate the manufacturing and quality control processes and may lead to inconsistent clinical outcomes.[4]

Table 1: Physicochemical Properties of Monodisperse vs. Polydisperse PEG Linkers

PropertyMonodisperse this compoundPolydisperse PEG-NHS Ester
Molecular Weight Precise and definedAverage molecular weight with a distribution of chain lengths
Purity High (>95%)Mixture of different PEG chain lengths
Product Homogeneity Homogeneous conjugate with a defined DARHeterogeneous mixture of conjugates with varying DARs
Characterization Simplified and reproducibleComplex and challenging
Batch-to-Batch Consistency HighLow

Enhancing Pharmacokinetics and Therapeutic Index

The defined structure of monodisperse PEG linkers directly translates to improved pharmacokinetic (PK) profiles of bioconjugates. The hydrophilic PEG chain forms a hydration shell around the molecule, increasing its hydrodynamic volume, which in turn reduces renal clearance and extends its circulation half-life.[1] This prolonged exposure in the bloodstream allows for greater accumulation of the therapeutic at the target site, thereby enhancing its efficacy.

Studies have shown that antibody-drug conjugates (ADCs) with monodisperse PEG linkers exhibit improved pharmacokinetic properties, leading to a better therapeutic index—the balance between efficacy and toxicity. By enabling higher drug loading without compromising solubility and circulation time, monodisperse PEGs help to deliver a more potent therapeutic punch to cancer cells while minimizing off-target effects.

Table 2: Performance Comparison in Antibody-Drug Conjugate (ADC) Development

Performance MetricADC with Monodisperse this compoundADC with Polydisperse PEG-NHS Ester
Drug-to-Antibody Ratio (DAR) Controlled and uniformVariable and difficult to control
Aggregation ReducedIncreased risk of aggregation
In Vivo Half-life Extended and predictableVariable and less predictable
Tumor Accumulation EnhancedPotentially reduced due to heterogeneity
Therapeutic Index ImprovedPotentially lower and less consistent
Immunogenicity ReducedPotential for increased immunogenicity due to heterogeneity

Experimental Workflows and Protocols

The advantages of using monodisperse this compound are evident in the experimental workflows for creating and characterizing bioconjugates. The defined nature of the reagent simplifies the process and leads to more reliable and interpretable data.

ADC_Development_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization cluster_activity Functional Assessment mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation mPEG24 This compound mPEG24->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization Activity In Vitro Cytotoxicity Assay Purification->Activity DAR DAR Determination (HIC/MS) Characterization->DAR Aggregation Aggregation Analysis (SEC) Characterization->Aggregation Purity Purity Analysis (SDS-PAGE) Characterization->Purity

Workflow for ADC development using this compound.
Experimental Protocol: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines a general procedure for the conjugation of this compound to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the mAb solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and other small molecules by purifying the conjugate using a desalting column or SEC.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to evaluate the cytotoxic potential of an ADC on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Mechanism of Action: ADC Targeting and Payload Delivery

Antibody-drug conjugates exert their therapeutic effect by binding to a specific antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload, which then induces cell death. The use of a stable and well-defined linker like this compound is crucial for the successful execution of this process.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (mAb-PEG24-Payload) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption PayloadRelease->DNA_Damage 5. Payload Action Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Cell Death Induction

Mechanism of action of an antibody-drug conjugate.

References

A Researcher's Guide to Protein PEGylation: Alternatives to m-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the go-to method for PEGylating proteins has been the use of N-hydroxysuccinimide (NHS) esters to target primary amines on lysine residues and the N-terminus. While effective, this approach is not without its drawbacks, most notably the susceptibility of the NHS ester to hydrolysis in aqueous environments, which can lead to variable reaction efficiencies. This guide provides a comprehensive comparison of viable alternatives to m-PEG24-NHS ester, offering researchers, scientists, and drug development professionals an objective look at their performance, supported by experimental data.

The Landscape of Protein PEGylation: A Comparative Overview

The choice of a PEGylation strategy is dictated by several factors, including the protein's characteristics, the desired degree of site-specificity, and the required stability of the final conjugate. Below, we compare the performance of traditional NHS ester chemistry with leading alternatives.

Quantitative Comparison of PEGylation Chemistries

The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various PEGylation reagents.

Table 1: Reaction Conditions for Protein PEGylation
Reagent Type Target Functional Group Optimal pH Typical Reaction Time Temperature Key Advantages
m-PEG-NHS Ester Primary Amines (Lys, N-terminus)7.2 - 8.5[1]1 - 4 hours[1]4°C - Room TempWell-established, targets common functional groups.
m-PEG-Maleimide Thiols (Cys)6.5 - 7.5[2]2 - 4 hours[3]Room TempHigh selectivity for less abundant thiols, enabling site-specificity.[4]
m-PEG-Hydrazide/Aminooxy Carbonyls (Aldehydes/Ketones)5.0 - 7.02 - 12 hoursRoom TempSite-specific for glycoproteins or proteins with engineered carbonyls.
PEG-Azide/Alkyne (Click Chemistry) Azide or Alkyne4.0 - 11.030 - 60 minutesRoom TempVery high efficiency and specificity, bio-orthogonal.
Sortase-Mediated Ligation LPXTG motif and N-terminal Glycine7.5 - 8.5< 3 hoursRoom TempEnzymatic, highly site-specific, occurs under mild conditions.
Table 2: Performance Comparison of PEGylation Chemistries
Reagent Type Typical Conjugation Efficiency Resulting Linkage Linkage Stability Impact on Protein Bioactivity
m-PEG-NHS Ester Variable, dependent on protein and conditions.AmideHighly stable.Can be significant due to random modification of lysines, which may be in active sites.
m-PEG-Maleimide >80% for engineered cysteines.ThioetherStable, but can undergo retro-Michael addition in the presence of other thiols.Generally lower impact than NHS esters due to site-specificity.
m-PEG-Hydrazide/Aminooxy HighHydrazone/OximeOximes are significantly more stable than hydrazones; hydrazones can be reversible under acidic conditions.Minimal, as it targets specific, often non-critical sites.
PEG-Azide/Alkyne (Click Chemistry) Nearly quantitative.TriazoleExtremely stable.Very low impact due to high specificity and bio-orthogonal nature.
Sortase-Mediated Ligation >80% routinely achieved.Amide (peptide bond)Highly stable.Minimal, as it modifies termini, which are often not involved in activity.

Experimental Protocols

Detailed methodologies for key PEGylation experiments are provided below.

Protocol 1: m-PEG-NHS Ester-Mediated Amine PEGylation

This protocol describes the conjugation of an NHS ester-activated PEG to a protein with accessible primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The reaction can be performed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: Determine the degree of PEGylation using SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: m-PEG-Maleimide-Mediated Thiol PEGylation

This protocol outlines the conjugation of a maleimide-activated PEG to a protein containing free thiols.

Materials:

  • Protein solution in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • m-PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare PEG-Maleimide Solution: Dissolve the m-PEG-Maleimide in DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the PEG-Maleimide solution to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate using a desalting column to remove unreacted PEG-Maleimide.

  • Characterization: Analyze the extent of PEGylation by SDS-PAGE, mass spectrometry, or Ellman's reagent for remaining free thiols.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" PEGylation

This protocol details the copper-catalyzed click chemistry reaction between an azide-functionalized PEG and an alkyne-containing protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized PEG

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • Copper chelating ligand solution (e.g., 100 mM THPTA in water)

Procedure:

  • Prepare Reaction Mixture: In a microfuge tube, combine the alkyne-modified protein, a molar excess of the azide-functionalized PEG, and the copper chelating ligand.

  • Add Copper Catalyst: Add the CuSO4 solution to the reaction mixture and vortex briefly.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction and vortex briefly.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification: Purify the PEGylated protein using a desalting column or other appropriate chromatography method.

  • Characterization: Confirm conjugation using SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent PEG was used.

Protocol 4: Sortase-Mediated PEGylation

This protocol describes the enzymatic ligation of a PEG molecule to a protein using Sortase A.

Materials:

  • Protein of interest with a C-terminal LPXTG motif

  • PEG with an N-terminal oligo-glycine (G)n sequence

  • Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching solution (e.g., EDTA)

Procedure:

  • Prepare Reaction Components: Dissolve the LPXTG-tagged protein and the (G)n-PEG in the sortase reaction buffer.

  • Initiate Ligation: Add Sortase A to the reaction mixture. The molar ratio of protein:PEG:Sortase A can be optimized, but a common starting point is 1:5:0.2.

  • Incubation: Incubate the reaction for 1-3 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding a chelating agent like EDTA to sequester the Ca2+ ions required for Sortase A activity.

  • Purification: Purify the PEGylated protein using affinity chromatography (if the protein has a tag), size exclusion chromatography, or ion-exchange chromatography to remove the sortase enzyme and unreacted reagents.

  • Characterization: Verify the site-specific PEGylation using SDS-PAGE and mass spectrometry.

Visualizing the PEGylation Workflow

The selection of an appropriate PEGylation strategy is a critical step in the development of a biopharmaceutical. The following diagram illustrates a logical workflow to guide this decision-making process.

PEGylation_Workflow start Define Protein and PEGylation Goals protein_analysis Analyze Protein Characteristics (surface residues, stability, PTMs) start->protein_analysis strategy_selection Select PEGylation Strategy protein_analysis->strategy_selection nhs_ester Amine-Reactive (m-PEG-NHS ester) strategy_selection->nhs_ester Many accessible lysines? Random PEGylation acceptable? thiol_reactive Thiol-Reactive (m-PEG-Maleimide) strategy_selection->thiol_reactive Cysteine available/can be engineered? Site-specificity required? carbonyl_reactive Carbonyl-Reactive (m-PEG-Hydrazide) strategy_selection->carbonyl_reactive Glycoprotein? Aldehyde can be introduced? click_chem Click Chemistry (PEG-Azide/Alkyne) strategy_selection->click_chem Bio-orthogonal handle can be introduced? High efficiency needed? enzymatic Enzymatic (Sortase-mediated) strategy_selection->enzymatic Termini available? High site-specificity crucial? optimization Optimize Reaction Conditions (pH, temp, molar ratio) nhs_ester->optimization thiol_reactive->optimization carbonyl_reactive->optimization click_chem->optimization enzymatic->optimization purification Purify Conjugate optimization->purification characterization Characterize PEGylated Protein (degree of PEGylation, purity, activity) purification->characterization final_product Final PEGylated Protein characterization->final_product

Caption: A workflow for selecting a suitable protein PEGylation strategy.

The following diagram illustrates the general principle of protein PEGylation, where a reactive PEG derivative is conjugated to a specific functional group on a protein.

PEGylation_Principle cluster_0 Reactants cluster_1 Conjugation Reaction cluster_2 Product Protein Protein (with target functional group) Reaction + Protein->Reaction PEG Activated PEG Derivative (e.g., m-PEG-X) PEG->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein

Caption: The basic principle of protein PEGylation.

Conclusion

While this compound remains a widely used reagent for protein PEGylation, a variety of powerful alternatives are now available to researchers. Thiol-reactive, carbonyl-reactive, click chemistry, and enzymatic approaches offer greater site-specificity and can lead to more homogeneous and active bioconjugates. The choice of the optimal PEGylation strategy depends on a careful consideration of the protein's properties and the desired characteristics of the final product. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and to successfully implement the most suitable PEGylation method for their specific needs.

References

A Comparative Guide to Characterizing m-PEG24-NHS Ester Conjugates: A Mass Spectrometry-Focused Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins and peptides. This guide provides a comprehensive comparison of analytical techniques for characterizing m-PEG24-NHS ester conjugates, with a primary focus on mass spectrometry, alongside detailed evaluations of alternative methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction to this compound Conjugation

The this compound is a monofunctional, discrete PEGylation reagent with a molecular weight of approximately 1214.4 Da[1]. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine residues and the N-terminus of proteins, to form stable amide bonds[2]. This process, known as PEGylation, can improve a biotherapeutic's solubility, stability, and pharmacokinetic profile[3]. However, the conjugation reaction can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and protein species with varying numbers of attached PEG molecules. Therefore, robust analytical methods are essential for the thorough characterization of these conjugates.

Mass Spectrometry for Comprehensive Characterization

Mass spectrometry (MS) is a powerful and sensitive technique for the detailed characterization of this compound conjugates, providing information on molecular weight, degree of PEGylation, and conjugation sites.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for the analysis of large biomolecules like PEGylated proteins. When coupled with liquid chromatography (LC-MS), it allows for the separation of different conjugate species prior to mass analysis, providing a comprehensive profile of the sample. High-resolution mass spectrometers, such as Orbitrap and TOF instruments, are particularly advantageous for resolving the complex spectra often associated with PEGylated proteins[4].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another valuable tool for the analysis of PEGylated proteins. It is known for its high throughput and tolerance to complex sample matrices. MALDI-TOF is particularly useful for determining the average molecular weight of the conjugate and assessing the distribution of PEGylated species[5].

Comparison of Analytical Techniques

While mass spectrometry is a cornerstone for the characterization of this compound conjugates, a multi-faceted approach employing orthogonal techniques provides a more complete picture of the product's quality attributes.

Parameter ESI-MS MALDI-TOF MS SEC-HPLC RP-HPLC NMR Spectroscopy FTIR Spectroscopy
Primary Information Precise mass of conjugate species, degree of PEGylation, identification of conjugation sites (with MS/MS)Average molecular weight, distribution of PEGylated speciesSize-based separation of aggregates, conjugate, and unreacted proteinSeparation of isoforms based on hydrophobicityStructural confirmation, quantification of degree of PEGylationConfirmation of covalent bond formation, secondary structure changes
Quantitative Accuracy High, especially with isotopic labelingModerate, can be influenced by ionization suppressionHigh for relative quantification of speciesHigh for relative quantification of isoformsHigh for determining the degree of PEGylationLow, primarily qualitative
Precision (%RSD) < 5% (with internal standards)5-15%< 1% for retention time, < 3% for peak area< 1% for retention time, < 5% for peak area< 5% for integration ratios> 10% for quantitative measurements
Limit of Detection (LOD) fmol to pmol rangepmol range~3 µg/mL for PEGylated proteinsng to µg range~10 µg/mL for PEG in biological fluidsmg/mL range
Throughput Moderate (hyphenated with LC)HighHighModerateLowHigh
Sample Consumption Low (µL)Low (µL)Moderate (µL)Moderate (µL)High (mg)Low (µg to mg)

Experimental Protocols

This compound Conjugation to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the conjugate to remove unreacted PEG reagent and byproducts using a desalting column or dialysis.

Mass Spectrometry Analysis

Sample Preparation:

  • Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer for MS analysis (e.g., 20 mM ammonium acetate).

ESI-LC-MS Protocol:

  • Chromatography: Use a reverse-phase column (e.g., C4 or C8) suitable for protein separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Mass Spectrometer: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected conjugate masses (e.g., m/z 1000-4000).

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate species.

MALDI-TOF MS Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Sample Spotting: Mix the diluted conjugate sample with the matrix solution in a 1:1 ratio (v/v) and spot onto the MALDI target plate.

  • Analysis: Allow the spot to dry completely before inserting the target into the mass spectrometer. Acquire spectra in positive ion, linear mode.

HPLC Analysis

SEC-HPLC Protocol:

  • Column: Use a size-exclusion column with a suitable pore size for the expected size of the conjugate and aggregates.

  • Mobile Phase: A phosphate-based buffer with a salt concentration of 150-300 mM NaCl is commonly used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm for the protein and a refractive index (RI) detector for the PEG moiety if desired.

RP-HPLC Protocol:

  • Column: A C4 or C8 reverse-phase column is typically used for protein separations.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient optimized to separate species with different degrees of PEGylation.

  • Detection: UV at 280 nm.

NMR Spectroscopy Analysis

Sample Preparation:

  • Lyophilize the purified conjugate and dissolve in deuterium oxide (D₂O) to a concentration of 5-10 mg/mL.

¹H NMR Protocol:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

  • Identify the characteristic singlet peak of the PEG methylene protons (~3.6 ppm) and a well-resolved signal from the protein.

  • Integrate the areas of the PEG and protein signals.

  • Calculate the degree of PEGylation by comparing the integral ratios, accounting for the number of protons each signal represents.

FTIR Spectroscopy Analysis

Sample Preparation:

  • The sample can be analyzed as a liquid or a dried film.

FTIR Protocol:

  • Acquire an FTIR spectrum of the unreacted protein and the purified conjugate.

  • Compare the spectra, looking for changes in the amide I and amide II bands, which can indicate conformational changes upon conjugation. The appearance of a strong C-O-C ether stretch around 1100 cm⁻¹ is characteristic of the PEG moiety.

Visualizing the Workflow and Comparison

experimental_workflow cluster_conjugation Conjugation cluster_characterization Characterization Protein Protein Reaction Reaction Protein->Reaction m-PEG24-NHS_ester m-PEG24-NHS_ester m-PEG24-NHS_ester->Reaction Purification Purification Reaction->Purification Purified_Conjugate Purified_Conjugate Purification->Purified_Conjugate Mass_Spectrometry Mass_Spectrometry Purified_Conjugate->Mass_Spectrometry HPLC HPLC Purified_Conjugate->HPLC NMR NMR Purified_Conjugate->NMR FTIR FTIR Purified_Conjugate->FTIR

Caption: Experimental workflow for this compound conjugation and characterization.

technique_comparison cluster_techniques Analytical Techniques Characterization_Goal Characterization Goal Mass_Spectrometry Mass Spectrometry (Molecular Weight, Stoichiometry) Characterization_Goal->Mass_Spectrometry High Detail HPLC HPLC (Purity, Heterogeneity) Characterization_Goal->HPLC Separation NMR NMR (Structure, Degree of PEGylation) Characterization_Goal->NMR Structural Detail FTIR FTIR (Conjugation Confirmation) Characterization_Goal->FTIR Qualitative Mass_Spectrometry->HPLC Complementary Mass_Spectrometry->NMR Complementary HPLC->NMR Complementary

Caption: Conceptual comparison of analytical techniques for conjugate characterization.

Conclusion

The characterization of this compound conjugates requires a multi-pronged analytical strategy. Mass spectrometry, particularly ESI-MS coupled with LC, provides the most detailed information regarding the molecular weight and heterogeneity of the conjugate population. However, orthogonal techniques such as SEC-HPLC for size-based purity assessment, RP-HPLC for isoform separation, NMR for structural confirmation and quantification of the degree of PEGylation, and FTIR for confirming covalent bond formation are all crucial for a comprehensive understanding of the final product. The selection of the most appropriate analytical methods will depend on the specific information required at each stage of the drug development process. By employing a combination of these powerful techniques, researchers can ensure the quality, consistency, and safety of their this compound conjugates.

References

A Comparative Guide to HPLC Analysis for Determining PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity and efficiency of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of PEGylated proteins.[1]

This guide provides an objective comparison of the most commonly employed HPLC methods for analyzing PEGylation efficiency: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will delve into the principles of each technique, present comparative data in structured tables, provide detailed experimental protocols, and visualize key concepts with diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of HPLC Methods for PEGylated Protein Analysis

The selection of an appropriate HPLC method is contingent on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[1] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species).[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities.

Table 1: Comparison of HPLC Methods for PEGylation Analysis

FeatureSEC-HPLCRP-HPLCIEX-HPLCHIC-HPLC
Primary Separation Principle Hydrodynamic Radius (Size)[1]Hydrophobicity[1]Surface ChargeHydrophobicity (non-denaturing)
Primary Applications - Removal of unreacted PEG- Quantitation of aggregates- Separation of positional isomers- Purity assessment- Separation of positional isomers- Fractionation by degree of PEGylation- Purification of PEGylated proteins- Orthogonal analysis
Strengths - Mild, non-denaturing- Robust and simple to set up- High resolving power- MS compatible- High resolution for charge variants- Non-denaturing conditions possible- Orthogonal to IEX and SEC- Generally non-denaturing
Limitations - Limited resolution for similar sized species- May not separate positional isomers- Can be denaturing- Poor peak shapes for some PEGylated proteins- PEG may shield charges, reducing resolution- Lower capacity and resolution- Dependent on PEG molecular weight

Table 2: Performance Metrics of Different HPLC Methods

ParameterSEC-HPLCRP-HPLCIEX-HPLCHIC-HPLC
Typical Resolution (Unmodified vs. Mono-PEGylated) 1.5 - 2.5> 2.0> 2.01.0 - 2.0
Analysis Time 15 - 30 min20 - 60 min30 - 60 min30 - 60 min
Sample Recovery High (>95%)Variable (can be lower due to adsorption)High (>90%)High (>90%)
Compatibility with MS Limited (requires volatile mobile phases)HighPossible with compatible buffersLimited (high salt concentrations)

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for each of the discussed HPLC techniques.

Size-Exclusion Chromatography (SEC-HPLC)

This method is effective for separating components based on their size in solution.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylation Reaction Mixture Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject Sample Dilution->Injection Column SEC Column (e.g., TSKgel G3000SWXL) Injection->Column Separation Isocratic Elution Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Aggregates, Conjugate, Unmodified) Chromatogram->Quantification RP_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylation Reaction Mixture Dilution Dilute in Mobile Phase A Sample->Dilution Injection Inject Sample Dilution->Injection Column RP Column (e.g., Jupiter C4) Injection->Column Separation Gradient Elution Column->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Isomers, Conjugate, Unmodified) Chromatogram->Quantification IEX_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylation Reaction Mixture Desalting Desalt and exchange into Mobile Phase A Sample->Desalting Injection Inject Sample Desalting->Injection Column IEX Column (e.g., TSKgel SP-5PW) Injection->Column Separation Salt or pH Gradient Elution Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Charge Variants, Isomers) Chromatogram->Quantification HIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylation Reaction Mixture Dilution Dilute and adjust salt concentration to match Mobile Phase A Sample->Dilution Injection Inject Sample Dilution->Injection Column HIC Column (e.g., Phenyl Toyopearl) Injection->Column Separation Decreasing Salt Gradient Elution Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Peaks (Conjugate, Unmodified) Chromatogram->Quantification Separation_Principles cluster_protein Protein Properties cluster_pegylation PEGylation Process cluster_peg_protein PEGylated Protein Properties cluster_hplc HPLC Separation Protein Unmodified Protein - Defined Size - Specific Hydrophobicity - Net Surface Charge PEGylation Covalent Attachment of PEG Protein->PEGylation PEG_Protein PEGylated Protein - Increased Hydrodynamic Radius - Altered Hydrophobicity - Shielded Surface Charge PEGylation->PEG_Protein SEC SEC-HPLC Separates based on Increased Size PEG_Protein->SEC Size Difference RP RP-HPLC Separates based on Altered Hydrophobicity PEG_Protein->RP Hydrophobicity Change IEX IEX-HPLC Separates based on Shielded Charge PEG_Protein->IEX Charge Masking HIC HIC-HPLC Separates based on Altered Hydrophobicity PEG_Protein->HIC Hydrophobicity Change

References

A Head-to-Head Comparison: m-PEG24-NHS Ester vs. Other Amine-Reactive Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone technique for developing therapeutics, diagnostics, and research tools. Amine-reactive linkers are a widely used class of reagents for this purpose, with N-hydroxysuccinimide (NHS) esters being a popular choice due to their reactivity with primary amines on lysine residues and the N-terminus of proteins.[1][2] Among the diverse array of available linkers, m-PEG24-NHS ester has emerged as a valuable tool, offering the benefits of polyethylene glycol (PEG)ylation in a discrete and defined manner.[3][4]

This guide provides an objective comparison of this compound with other common amine-reactive linkers, supported by experimental data and detailed methodologies. We will delve into key performance characteristics, including reactivity, stability, solubility, and biocompatibility, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

The Contenders: An Overview of Amine-Reactive Linkers

Our comparison will focus on three main classes of amine-reactive linkers:

  • This compound: A monofunctional PEG linker with a discrete chain length of 24 ethylene glycol units, terminating in an amine-reactive NHS ester.[3] The PEG component enhances the solubility and biocompatibility of the resulting conjugate.

  • Traditional NHS Esters (Non-PEGylated): These linkers, such as succinimidyl acetate, lack a PEG spacer. While effective for conjugation, they can sometimes lead to solubility issues with hydrophobic payloads.

  • Sulfo-NHS Esters: These linkers incorporate a sulfonate group, which imparts water solubility to the reagent itself, allowing for conjugation reactions in a completely aqueous environment without the need for organic co-solvents like DMSO or DMF.

Performance Showdown: A Data-Driven Comparison

The selection of an appropriate linker hinges on a careful evaluation of its performance in several key areas. The following tables summarize the quantitative data available for comparing these linkers.

Table 1: Reactivity and Stability of Amine-Reactive Linkers

Parameterm-PEG-NHS EstersTraditional NHS EstersSulfo-NHS Esters
Optimal Reaction pH 7.2 - 8.57.2 - 8.57.2 - 8.5
Half-life of Hydrolysis (pH 7.0, 0°C) 4 - 5 hours4 - 5 hoursGenerally slightly more stable than NHS esters
Half-life of Hydrolysis (pH 8.6, 4°C) ~10 minutes~10 minutesSlightly longer than NHS esters
Reaction Speed Typically 30-60 minutes at room temperatureTypically 1-4 hours at room temperatureSimilar to NHS esters

Table 2: Physicochemical Properties of Amine-Reactive Linkers and Their Conjugates

PropertyThis compoundTraditional NHS EstersSulfo-NHS Esters
Reagent Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers after dissolutionTypically require dissolution in an organic solvent (DMSO, DMF) firstWater-soluble
Conjugate Solubility Significantly increases the hydrophilicity and aqueous solubility of the conjugateCan decrease the overall solubility of the conjugate if the payload is hydrophobicImparts some increased water-solubility to the conjugate
Biocompatibility PEG is well-known for its low toxicity and immunogenicityGenerally biocompatible, but the conjugate's properties depend on the attached moleculeGenerally biocompatible
Impact on Immunogenicity The PEG chain can shield epitopes, reducing the immunogenicity of the proteinDoes not inherently reduce immunogenicityDoes not inherently reduce immunogenicity

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the competing hydrolysis reaction.

cluster_reagents Reactants cluster_product Product m-PEG24-NHS_ester This compound Conjugate PEGylated Protein (Amide Bond) m-PEG24-NHS_ester->Conjugate + Protein Protein (-NH2) Protein->Conjugate Reaction NHS NHS (byproduct)

Reaction of this compound with a primary amine.

Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Linker 2. Prepare Linker Solution (Anhydrous DMSO or DMF) Prepare_Protein->Prepare_Linker Mix 3. Mix Protein and Linker Solutions Prepare_Linker->Mix Incubate 4. Incubate (Room temp, 30-60 min) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze 7. Analyze Conjugate (SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

General experimental workflow for protein conjugation.

NHS_Ester NHS Ester Desired_Reaction Desired Reaction: + Primary Amine -> Amide Bond NHS_Ester->Desired_Reaction Aminolysis Competing_Reaction Competing Reaction: + Water -> Carboxylic Acid + NHS NHS_Ester->Competing_Reaction Hydrolysis

Competing reaction pathways for NHS esters.

Deep Dive: Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline methodologies for key experiments.

Protocol 1: Determination of Conjugation Efficiency

Objective: To quantify the degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule.

Materials:

  • Protein of interest (e.g., IgG antibody) at a known concentration (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound and other amine-reactive linkers.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • UV-Vis spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS ester linker in anhydrous DMSO or DMF at a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through an SEC column equilibrated with PBS.

  • Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the specific wavelength for the linker if it contains a chromophore.

    • Calculate the protein concentration and the concentration of the conjugated linker using the Beer-Lambert law.

    • The Degree of Labeling (DOL) is calculated as the molar ratio of the linker to the protein.

Protocol 2: Measurement of NHS Ester Hydrolysis Rate

Objective: To determine the stability of the NHS ester in aqueous buffer by measuring its hydrolysis half-life.

Materials:

  • NHS ester linker.

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • UV-Vis spectrophotometer capable of kinetic measurements.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NHS ester in anhydrous DMSO.

  • Hydrolysis Reaction:

    • Add a small volume of the NHS ester stock solution to the reaction buffer pre-equilibrated at a specific temperature (e.g., 25°C) in a quartz cuvette.

    • Immediately start monitoring the increase in absorbance at 260 nm, which corresponds to the release of the NHS leaving group.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The data can be fitted to a first-order kinetic model to calculate the rate constant (k) of hydrolysis.

    • The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k.

Protocol 3: Assessment of Conjugate Solubility

Objective: To compare the solubility of proteins conjugated with different linkers.

Materials:

  • Lyophilized protein conjugates.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Centrifuge.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions of increasing concentrations for each lyophilized protein conjugate in the aqueous buffer.

  • Equilibration and Centrifugation:

    • Gently mix the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at room temperature.

    • Centrifuge the solutions at high speed (e.g., 14,000 x g) for 20 minutes to pellet any insoluble material.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA assay).

  • Determination of Solubility:

    • The solubility is defined as the maximum protein concentration that remains in the supernatant.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other amine-reactive linkers is ultimately application-dependent.

  • This compound is an excellent choice when enhanced solubility, reduced immunogenicity, and improved pharmacokinetic properties of the final conjugate are desired. Its discrete PEG length ensures a homogenous product, which is highly advantageous in therapeutic applications.

  • Traditional NHS esters remain a cost-effective and viable option for applications where the hydrophobicity of the payload is not a concern and the primary goal is simple conjugation.

  • Sulfo-NHS esters are particularly useful when the use of organic solvents is undesirable or problematic, as their inherent water solubility simplifies the reaction setup.

By carefully considering the data presented and employing the detailed experimental protocols, researchers can make an informed decision to select the most appropriate amine-reactive linker, thereby optimizing the performance and success of their bioconjugation strategies.

References

A Researcher's Guide to In Vivo Linkage Stability: A Comparative Analysis of m-PEG24-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of biomolecules. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, stability, and circulation half-life. The choice of the chemical linkage between the PEG and the therapeutic molecule is a critical determinant of the conjugate's in vivo performance and stability.

This guide provides an objective comparison of the in vivo stability of linkages derived from the commonly used m-PEG24-N-hydroxysuccinimide (NHS) ester and other prevalent PEGylation chemistries. Supported by experimental data, this document aims to equip scientists with the necessary information to select the most appropriate and stable linker for their specific drug development applications.

The Critical Role of Linkage Chemistry in In Vivo Stability

The enduring efficacy of a PEGylated therapeutic is intrinsically linked to the stability of the bond connecting the PEG moiety to the protein. Premature cleavage of this linkage in the physiological environment can lead to the rapid clearance of the therapeutic, diminishing its intended effect. The m-PEG24-NHS ester is widely utilized for its ability to react with primary amines on proteins, such as the ε-amino group of lysine residues, to form a stable amide bond. However, the in vivo environment presents a complex milieu of enzymes and varying pH that can challenge the integrity of this and other chemical linkages.

Comparative Analysis of PEGylation Linkage Stability

The in vivo stability of a PEGylated conjugate is fundamentally dictated by the chemical nature of the bond formed between the PEG reagent and the protein. While direct head-to-head in vivo studies comparing a wide array of linkages are not always available, the inherent chemical stability of these bonds provides a strong indicator of their performance in a biological system.

Linkage ChemistryTarget Functional GroupResulting LinkageIn Vivo StabilityKey Considerations
This compound Primary Amines (e.g., Lysine)Amide High The amide bond is generally very stable under physiological conditions and resistant to enzymatic cleavage. However, the NHS ester itself is susceptible to hydrolysis, which can compete with the conjugation reaction, especially at higher pH.
Thiol-Maleimide Cysteine Sulfhydryl GroupsThioether Moderate to Low The thioether bond can be susceptible to retro-Michael addition, leading to de-PEGylation, particularly in the presence of competing thiols like glutathione in vivo. Newer generations of maleimide reagents show improved stability.
Mono-Sulfone-PEG Cysteine Sulfhydryl GroupsThioether High Mono-sulfone chemistry offers a more stable alternative to traditional maleimide chemistry for thiol-reactive PEGylation, showing greater resistance to deconjugation in the presence of thiols.
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) Azides and AlkynesTriazole Very High The triazole ring formed through click chemistry is exceptionally stable and not susceptible to cleavage under physiological conditions, making it an excellent choice for applications requiring long-term in vivo stability.[1]
Aldehyde/Ketone Chemistry Hydrazides or Aminooxy GroupsHydrazone/Oxime Moderate to High Hydrazone linkages can be designed to be cleavable under acidic conditions, such as those found in endosomes, which can be advantageous for drug delivery applications. Oxime linkages are generally more stable than hydrazones.

Experimental Protocols for Assessing In Vivo Stability

To empirically determine the in vivo stability of a PEGylated conjugate, a series of well-defined experiments are essential. The following protocols provide a framework for conducting such comparative studies.

Pharmacokinetic (PK) Study in an Animal Model

Objective: To determine the circulation half-life of the PEGylated conjugate.

Animal Model: Typically, rodents such as mice or rats are used. For protein therapeutics, it is important to consider potential immunogenicity, and the use of species-matched proteins or immunodeficient strains may be necessary.[2]

Procedure:

  • Administer the PEGylated conjugate intravenously (IV) to a cohort of animals at a predetermined dose.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the intact PEGylated conjugate in the plasma/serum samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Plot the concentration of the conjugate versus time and use pharmacokinetic modeling software to calculate the elimination half-life (t½).

Serum Stability Assay

Objective: To assess the stability of the PEG-protein linkage in vitro in the presence of serum components.

Procedure:

  • Incubate the PEGylated conjugate in fresh serum (e.g., mouse, rat, or human) at 37°C.

  • At various time points (e.g., 0h, 1h, 4h, 8h, 24h, 48h), take aliquots of the incubation mixture.

  • Analyze the aliquots to quantify the amount of intact conjugate remaining and to detect the presence of the cleaved protein and/or PEG.

  • Analytical methods can include:

    • SDS-PAGE: To visualize the appearance of the unconjugated protein over time.

    • Size Exclusion Chromatography (SEC-HPLC): To separate the PEGylated conjugate from the smaller, unconjugated protein.

    • LC-MS: To provide a more definitive identification and quantification of the intact conjugate and any degradation products.[3][4]

Biodistribution Study

Objective: To determine the organ and tissue distribution of the PEGylated conjugate.

Procedure:

  • Label the PEGylated conjugate with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In) or a fluorescent dye.

  • Administer the labeled conjugate to a cohort of animals (typically via IV injection).

  • At selected time points, euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, and tumor if applicable).

  • Measure the amount of radioactivity or fluorescence in each organ/tissue using a gamma counter or a fluorescence imaging system, respectively.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows and Linkage Chemistries

To further clarify the experimental processes and chemical reactions involved, the following diagrams are provided.

Experimental_Workflow cluster_conjugation Conjugate Preparation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Protein Therapeutic Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Reagent This compound or Alternative PEG_Reagent->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein IV_Injection IV Injection PEG_Protein->IV_Injection Animal_Model Animal Model (e.g., Mouse) Blood_Sampling Blood Sampling Animal_Model->Blood_Sampling Organ_Harvest Organ Harvest Animal_Model->Organ_Harvest IV_Injection->Animal_Model PK_Analysis Pharmacokinetic Analysis (ELISA, LC-MS) Blood_Sampling->PK_Analysis Biodistribution_Analysis Biodistribution Analysis (Radioactivity/Fluorescence) Organ_Harvest->Biodistribution_Analysis

Figure 1. A generalized experimental workflow for assessing the in vivo stability of PEGylated proteins.

Linkage_Comparison NHS This compound + Protein-NH₂ - NHS Amide Bond (Stable) High High Maleimide PEG-Maleimide + Protein-SH Thioether Bond (Potentially Reversible) Moderate Moderate Click PEG-Alkyne + Protein-Azide (CuAAC) Triazole Bond (Very Stable) Low Low

Figure 2. A comparative overview of the resulting linkages and their relative in vivo stability.

Conclusion

The in vivo stability of the linkage is a paramount consideration in the design of PEGylated therapeutics. The this compound, which forms a robust amide bond, offers a high degree of stability, making it a reliable choice for many applications. However, for therapeutics requiring the utmost in vivo stability, chemistries such as click reactions that form exceptionally stable triazole linkages may be more suitable. Conversely, linkages like the traditional maleimide-thioether may be less ideal for long-circulating biologics due to the potential for in vivo cleavage.

The selection of the optimal PEGylation chemistry should be a data-driven decision. The experimental protocols outlined in this guide provide a robust framework for conducting comparative studies to evaluate the in vivo performance of different PEG-protein conjugates. By carefully assessing the stability of the chosen linkage, researchers can significantly enhance the probability of developing a successful and effective therapeutic.

References

A Comparative Guide to PEG Linkers vs. Hydrocarbon Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of bioconjugation, the choice of a linker to connect a biomolecule to another molecule (such as a drug, probe, or surface) is a critical determinant of the final conjugate's performance. The linker is not merely a passive connector; its physicochemical properties directly influence the solubility, stability, immunogenicity, and pharmacokinetics of the bioconjugate. This guide provides an objective comparison between two common types of linkers: polyethylene glycol (PEG) linkers and simple hydrocarbon spacers, supported by experimental data and detailed methodologies.

Fundamental Structural and Physicochemical Differences

The primary distinction between PEG linkers and hydrocarbon spacers lies in their chemical structure, which dictates their interaction with aqueous environments.

  • PEG Linkers: Composed of repeating ethylene oxide units (–CH₂–CH₂–O–), PEG linkers are inherently hydrophilic, flexible, and biocompatible.[1] The ether oxygens form hydrogen bonds with water, creating a hydration shell that imparts a "stealth" character to the conjugate.[1] This property is crucial for many in vivo applications.

  • Hydrocarbon Spacers: These are typically linear alkyl chains (–CH₂–)n of varying lengths. Their nonpolar nature makes them hydrophobic. While they provide spatial separation, their hydrophobicity can introduce challenges, particularly for therapeutic applications.[2][3]

cluster_PEG PEG Linker (Hydrophilic) cluster_HC Hydrocarbon Spacer (Hydrophobic) BioM1 Biomolecule Linker1 (-O-CH2-CH2-)n BioM1->Linker1 BioM2 Biomolecule Payload1 Payload Linker1->Payload1 Linker2 (-CH2-)n BioM2->Linker2 Payload2 Payload Linker2->Payload2

References

Confirming m-PEG24-NHS Ester Conjugation: A Comparative Guide to MALDI-TOF Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of polyethylene glycol (PEG) conjugation to therapeutic proteins and peptides is a critical step in the development of PEGylated biotherapeutics. This guide provides a comprehensive comparison of Matrix-assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical techniques for confirming the successful conjugation of m-PEG24-NHS ester. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins and peptides by improving their pharmacokinetic and pharmacodynamic profiles. The use of a discrete PEG (dPEG®) reagent like this compound, which has a defined chain length of 24 ethylene glycol units, offers greater homogeneity in the final conjugate compared to traditional polydisperse PEG reagents. Accurate and robust analytical methods are therefore essential to verify the successful conjugation and characterize the resulting PEGylated product.

Performance Comparison of Analytical Techniques

MALDI-TOF mass spectrometry has emerged as a primary tool for the analysis of PEGylated biomolecules due to its ability to directly measure the molecular weight shift resulting from PEGylation.[1][2][3][4] However, other techniques such as Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also commonly employed. The choice of method depends on the specific analytical need, including the desired level of detail, sample throughput, and available instrumentation.[1]

Here, we present a comparative summary of the quantitative performance of MALDI-TOF, SEC, and HPLC for the analysis of PEGylated proteins.

ParameterMALDI-TOF Mass SpectrometrySize Exclusion Chromatography (SEC)High-Performance Liquid Chromatography (HPLC)
Primary Measurement Molecular weight of intact protein and conjugatesHydrodynamic radiusRetention time based on hydrophobicity
Information Provided Degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachmentSeparation of PEGylated species from unreacted protein and PEGQuantification of different PEGylated species
Accuracy High for average molecular weight determination. Relative error for quantification can range from -6.0% to 8.5%.Moderate; dependent on calibration standards and column resolution.Moderate to High; dependent on resolution and standard availability
Precision Good; provides clear mass shifts for each PEG additionGood for separation of species with significant size differencesGood for resolving species with different degrees of PEGylation
Sensitivity High; requires small sample amountsModerateModerate to High
Throughput High; rapid analysis timesModerate; dependent on run timeLow to Moderate; longer run times per sample
Qualitative Info Excellent; direct confirmation of mass additionGood; indicates presence of different speciesGood; retention time shifts indicate conjugation
Quantitative Info Semi-quantitative based on peak intensity; can be quantitative with appropriate standards and calibration.Good; quantification based on peak areaExcellent; well-established for quantitative analysis

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the this compound conjugation reaction and the subsequent analysis by MALDI-TOF MS.

This compound Conjugation Protocol

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography media for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be prepared for storage.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.

  • Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.

MALDI-TOF Mass Spectrometry Protocol for PEGylated Protein Analysis

This protocol provides a general guideline for analyzing the this compound conjugated protein using MALDI-TOF MS.

Materials:

  • Purified PEGylated protein sample

  • MALDI-TOF matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA)). For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range to detect the unmodified protein and the expected PEGylated species. Linear mode is typically used for large molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks. The peak corresponding to the unmodified protein will be observed, along with a distribution of peaks at higher masses corresponding to the protein conjugated with one, two, or more this compound molecules.

    • The mass difference between consecutive peaks in the PEGylated series should correspond to the mass of the m-PEG24 moiety.

    • The relative intensity of the peaks can be used to estimate the distribution of PEGylated species.

Visualizing the Workflow and Conjugation Chemistry

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein Solution in Amine-Free Buffer Conjugation Mix Protein and PEG Reagent (20x molar excess of PEG) Prot_Prep->Conjugation PEG_Prep Prepare m-PEG24-NHS Ester Solution in DMSO/DMF PEG_Prep->Conjugation Incubate Incubate (RT or 4°C) Conjugation->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Dialysis or SEC) Quench->Purify Analyze MALDI-TOF MS Analysis Purify->Analyze

Caption: Workflow for this compound Conjugation and Analysis.

G This compound Reaction with Primary Amine Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-O-PEG24-m (Stable Amide Bond) Protein->Conjugate + PEG_NHS m-PEG24-O-CO-NHS (this compound) PEG_NHS->Protein pH 7.2-8.0 PEG_NHS->Conjugate Byproduct NHS (N-hydroxysuccinimide)

Caption: Chemical reaction of this compound with a primary amine.

Conclusion

MALDI-TOF mass spectrometry stands out as a powerful, high-throughput technique for the direct and accurate confirmation of this compound conjugation. Its ability to provide the molecular weight of the intact protein and its PEGylated forms allows for a clear determination of the degree of PEGylation and the distribution of different species. While SEC and HPLC are valuable orthogonal techniques, particularly for quantitative analysis and purification, MALDI-TOF offers unparalleled speed and qualitative confidence in confirming successful conjugation. By employing the detailed protocols and understanding the comparative performance of these analytical methods, researchers can effectively and efficiently characterize their PEGylated biotherapeutics, ensuring the quality and consistency of these promising drug candidates.

References

Safety Operating Guide

Proper Disposal of m-PEG24-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of m-PEG24-NHS ester, a critical component in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

The primary hazard associated with this compound is its reactivity, driven by the N-hydroxysuccinimide (NHS) ester group. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

The core principle for the safe disposal of this compound is the deactivation of the reactive NHS ester through chemical quenching prior to its collection as hazardous waste.[1][2] This guide outlines two effective methods for this process: hydrolysis and amine quenching.

Hazard and Chemical Information

A summary of the key hazard and chemical data for this compound is provided in the table below for quick reference.

Identifier Information Source
Chemical Name This compound[3]
CAS Number 2395839-96-8[1]
Molecular Formula C54H103NO28
Molecular Weight 1214.39 g/mol
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Conditions -20°C, desiccated

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically used in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Conduct all steps of the disposal process within a certified chemical fume hood to avoid inhalation of dust or vapors.

2. Quenching the Reactive NHS Ester:

The reactive NHS ester group must be neutralized before the waste can be considered ready for collection. This is achieved by converting the ester to a more stable carboxylic acid or amide.

Experimental Protocol: Quenching of Unreacted this compound

Choose one of the following quenching methods:

  • Option A: Hydrolysis (Basic Aqueous Solution)

    • Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.

    • For solid this compound waste, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Slowly add the 1 M sodium bicarbonate solution to the this compound waste. A general guideline is to use a volume of the bicarbonate solution that is at least 10 times greater than the volume of the organic solvent used.

    • Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.

  • Option B: Amine Quenching

    • Prepare a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or glycine in water.

    • If the this compound waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

    • Slowly add the 1 M Tris or glycine solution to the this compound waste. It is recommended to use a 5-10 fold molar excess of the amine solution to the estimated amount of NHS ester.

    • Stir the solution at room temperature for at least one hour to ensure the NHS ester is completely quenched.

G cluster_waste This compound Waste cluster_quenching Quenching Options cluster_disposal Final Disposal waste Solid or in Organic Solvent hydrolysis Hydrolysis (1M NaHCO3) waste->hydrolysis Option A amine Amine Quenching (1M Tris or Glycine) waste->amine Option B collection Collect as Hazardous Chemical Waste hydrolysis->collection amine->collection

Caption: Quenching and disposal workflow for this compound.

3. Waste Collection:

  • The quenched solution, containing the hydrolyzed or amine-reacted PEG and N-hydroxysuccinimide byproducts, should be collected in a designated hazardous waste container.

  • The container must be clearly labeled with the chemical names of all components, including the reaction byproducts.

  • Ensure the waste container is compatible with the chemical mixture and is kept tightly sealed when not in use.

4. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.

  • Place these solid waste materials in a sealed bag and dispose of them as solid chemical waste in accordance with your institution's guidelines.

Logical Flow of Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood quench Quench Reactive NHS Ester fume_hood->quench collect_solid Dispose of Contaminated Solid Waste fume_hood->collect_solid hydrolysis Hydrolysis with Basic Solution quench->hydrolysis Option A amine Amine Quenching quench->amine Option B collect_liquid Collect Liquid Waste in Labeled Container hydrolysis->collect_liquid amine->collect_liquid final_disposal Dispose via Institutional Hazardous Waste Program collect_liquid->final_disposal collect_solid->final_disposal

Caption: Decision-making process for this compound disposal.

Disposal of the Polyethylene Glycol (PEG) Component

While the NHS ester group requires deactivation, the polyethylene glycol (PEG) component of the molecule is generally considered to be biodegradable and non-hazardous. However, once it is part of the this compound compound, the entire molecule must be treated according to the hazards of the most reactive group, the NHS ester. After quenching, the resulting PEG derivative is considered safer for disposal as chemical waste. Do not dispose of any form of this compound, quenched or unquenched, down the drain.

Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and procedures in your location. All chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations.

References

Personal protective equipment for handling m-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling m-PEG24-NHS ester, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile or Latex GlovesPowder-free, disposable. Double-gloving is recommended.Protects against skin irritation and absorption[1][2][3].
Eye Protection Safety Goggles or GlassesMust have side shields.Prevents eye irritation from dust or splashes[1].
Face Protection Face ShieldTo be worn over safety goggles/glasses.Provides an additional layer of protection against splashes.
Body Protection Laboratory CoatStandardProtects clothing and skin from contamination.
Protective Disposable GownMade of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Recommended when there is a risk of splashing or contamination.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Prevents respiratory tract irritation from dust or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

Storage:

  • Powder: Store at -20°C for up to 3 years.

  • In solvent: Store at -80°C for up to 1 year.

  • Shipping: Typically shipped at ambient temperature or with blue ice.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve this compound from Storage b->c d Allow to Equilibrate to Room Temperature c->d e Weigh and Prepare Solution d->e f Perform Conjugation Reaction e->f g Quench Reaction f->g h Dispose of Contaminated Consumables in Designated Waste g->h i Clean Workspace h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Procedural workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Consumables: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

This guide is intended to provide essential information for the safe handling of this compound. Always refer to the full Safety Data Sheet (SDS) for complete details and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.